Amprolium

Catalog No.
S518811
CAS No.
121-25-5
M.F
C14H19ClN4
M. Wt
278.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium

CAS Number

121-25-5

Product Name

Amprolium

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

InChI

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1

InChI Key

LCTXBFGHZLGBNU-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl

The exact mass of the compound Amprolium is 278.1298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. It belongs to the ontological category of pyridinium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

amprolium mechanism of action thiamine antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Amprolium is a synthetic thiamine analogue. Its primary mechanism of action is the competitive inhibition of thiamine uptake [1] [2]. The table below summarizes the key molecular and functional aspects of this mechanism.

Aspect Detailed Description
Chemical Nature Quaternized derivative of pyrimidine; synthetic structural analog of thiamine [1] [3].
Primary Molecular Target Thiamine transporters in susceptible organisms [4].
Key Action Competes with thiamine for binding sites on transporters, blocking its absorption [1] [2].
Cellular Consequence Disruption of carbohydrate synthesis and energy metabolism in the parasite, leading to thiamine deficiency and starvation [1] [2].
Basis of Selective Toxicity Thiamine transport systems in coccidian parasites (e.g., Eimeria spp.) are significantly more sensitive to this compound than those of the host animal [1].

The following diagram illustrates this competitive inhibition pathway and its metabolic consequences.

G This compound This compound Transporter Transporter This compound->Transporter  Binds & Blocks Thiamine Thiamine Thiamine->Transporter  Normal Uptake Metabolic_Failure Metabolic_Failure Transporter->Metabolic_Failure  No Thiamine Uptake Cell Death\n(Parasite) Cell Death (Parasite) Metabolic_Failure->Cell Death\n(Parasite)  Leads to

Diagram of the competitive inhibition of thiamine uptake by this compound.

Structural and Molecular Insights

Recent structural biology studies have provided a clear picture of how this compound interacts with thiamine transporters.

  • Direct Structural Evidence: Cryo-EM structures of human thiamine transporters (SLC19A2 and SLC19A3) complexed with this compound show the drug bound within the transporter's translocation pathway. This compound occupies the same electropositive cavity as thiamine, directly competing for binding [4].
  • Binding Site Residues: The binding pocket is formed primarily by residues from the N-domain of the transporter. The specificity arises from interactions with the unique aminopyrimidine ring of thiamine and its analogs like this compound [4].

Primary Use: As an Anticoccidial

The primary application of this compound is in veterinary medicine for the prevention and treatment of intestinal coccidiosis.

Property Description
Target Parasites Primarily effective against Eimeria species (e.g., E. tenella, E. necatrix) [5].
Stage Specificity Most active against the first-generation trophozoites and schizonts, with peak activity on day 3 of the life cycle [5]. It also suppresses sexual stages (gametogony) and oocyst sporulation [1].
Spectrum of Activity Coccidiostatic at lower doses and coccidiocidal at higher doses [1].
Efficacy Confirmation A 2021 meta-analysis of anticoccidial sensitivity trials confirmed that this compound at 125 ppm in feed significantly improved weight gain and feed conversion ratio in challenged birds, demonstrating robust efficacy despite years of use [2].

Experimental Models and Protocols

This compound is also used in research to model thiamine deficiency (ThD) in laboratory animals. The following diagram outlines a typical experimental workflow.

G Start Animal Model Setup (Male Swiss mice, 50 days old) A Divide into Groups (Control vs. ThD Diet) Start->A B Administer this compound (80 mg/kg, i.p., daily for 20 days) A->B C Monitor Parameters (Weight, Feed Intake) B->C D Conduct Behavioral Tests (Open Field, Rotarod) C->D E Euthanize & Analyze Tissues (Brain, Liver) D->E

Workflow for inducing thiamine deficiency with this compound in a murine model.

  • Model Induction: Dietary thiamine deficiency is combined with intraperitoneal injections of this compound (e.g., 80 mg/kg daily in mice) to induce a slower-developing and more controllable deficiency compared to other analogs like pyrithiamine [6].
  • Key Parameters Monitored: Successful induction is measured by weight loss with hyporexia, reduced locomotor and exploratory activity, and impaired motor coordination [6].
  • Endpoint Analysis: Post-euthanasia, tissues are analyzed. Common findings include reduced cortical cell viability in the brain and hepatic steatosis (fatty liver) [6].
  • Pathway Investigation: Co-treatment with antioxidants (e.g., Trolox) or anti-inflammatory agents (e.g., DMSO) can be used to probe the role of oxidative stress and inflammation in the observed pathology [6].

Important Research Considerations

For researchers using this compound, several factors must be considered:

Consideration Implication for Research & Use
Host Thiamine Deficiency Prolonged high-dose administration can induce thiamine deficiency in the host, which is reversible with thiamine supplementation [1] [7].
Lack of Antibacterial Activity This compound is not considered to have significant antibacterial activity at clinically relevant concentrations, making it suitable for studies in antibiotic-free systems and reducing concerns about contributing to antibacterial resistance [3] [2].
Resistance in Parasites Continuous use in the field has led to the development of resistance in Eimeria parasites, which is a major limitation for its veterinary use [5].
Apoptosis Mechanism In neuronal cell models, this compound-induced thiamine deficiency triggers apoptosis via the mitochondria-dependent caspase-3-mediated signaling pathway [8].

Conclusion for Researchers

This compound serves as a valuable tool for two primary research purposes: as a specific coccidiostat in veterinary science and as a model inducer of thiamine deficiency in biomedical research. Its well-defined mechanism as a competitive thiamine uptake inhibitor, supported by recent structural data, makes it a precise compound for mechanistic studies.

References

Core Pharmacokinetic Parameters of Amprolium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a bioavailability study in chickens [1].

Parameter Symbol Value (Intravenous) Value (Oral - Fasting) Value (Oral - Non-Fasting)
Elimination Half-Life t₁/₂β (i.v.); t₁/₂ Kel (p.o.) 0.21 h 0.292 - 0.654 h 0.292 - 0.654 h
Volume of Distribution Vd 0.12 L/kg - -
Total Body Clearance Cl 1.32 L/h·kg - -
Bioavailability F - 6.4% 2.3 - 2.6%
Maximum Plasma Concentration Cmax - ~4x higher than non-fasting (Baseline for comparison)

Mechanism of Action and Affected Life Stages

Amprolium is a thiamine (Vitamin B1) antagonist. Its structure mimics thiamine, allowing it to competitively block thiamine uptake by Eimeria parasites [2] [3]. This disrupts carbohydrate synthesis, essentially starving the coccidia [2] [3].

The drug primarily affects the first generation of trophozoites and schizonts, with peak activity occurring around day 3 of the parasitic life cycle. It also suppresses sexual stages (gametogony) and the sporulation of oocysts [2].

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the pharmacokinetic data.

Protocol 1: Bioavailability Study in Chickens [1]

This study investigated the fundamental pharmacokinetics and the effect of fasting.

  • Animals: 12 healthy chickens (1.28-1.41 kg body weight).
  • Study Design: A Latin square design was used, where each chicken received different treatments in a specific sequence.
  • Dosing:
    • Intravenous (I.V.): 13 mg this compound/kg body weight.
    • Oral (P.O.): 13 mg/kg and 26 mg/kg, each administered under both fasted and non-fasted conditions.
  • Sample Collection: Plasma samples were collected from the subwing vein at multiple time points after administration.
  • Analytical Method: this compound concentrations in plasma were determined using HPLC.
  • Data Analysis: The data were fitted using weighted nonlinear least-squares regression.
    • I.V. data: Best fit to a two-compartment model.
    • Oral data: Best fit to a one-compartment model.
Protocol 2: Drug Interaction Study with Enrofloxacin [4]

This study examined how coccidial infection and anti-coccidial pre-treatments alter the pharmacokinetics of another drug, enrofloxacin.

  • Animals: 72 broiler chickens (4 weeks old, 1000-1300 g).
  • Experimental Groups:
    • Group A: Normal healthy chickens.
    • Group B: Chickens experimentally infected with Eimeria spp. (non-treated).
    • Group C: Infected chickens pre-treated with this compound (240 ppm in feed for 5 days).
    • Group D: Infected chickens pre-treated with toltrazuril.
  • Dosing: All groups received a single I.V. or oral dose of enrofloxacin (10 mg/kg).
  • Sample Collection: Blood samples were taken at 15 time points (from 5 minutes to 24 hours).
  • Analytical Method: Serum enrofloxacin concentrations were measured using HPLC with fluorescence detection.
  • Data Analysis: A non-compartmental method was used (WinNonlin software, version 5.2).

The workflow of this complex experiment is illustrated below.

Start 72 Broiler Chickens (4 weeks old) GroupA Group A: Healthy Control Start->GroupA GroupB Group B: Eimeria Infected (Non-treated) Start->GroupB GroupC Group C: Eimeria Infected + this compound Pre-treatment (240 ppm, 5 days) Start->GroupC GroupD Group D: Eimeria Infected + Toltrazuril Pre-treatment Start->GroupD Dosing Enrofloxacin Administration (10 mg/kg) GroupA->Dosing GroupB->Dosing GroupC->Dosing GroupD->Dosing IV Single IV Dose Dosing->IV Oral Single Oral Dose Dosing->Oral Sampling Blood Sampling (15 intervals, 5 min - 24 h) IV->Sampling Oral->Sampling Analysis HPLC Analysis with Fluorescence Detection Sampling->Analysis PK Non-Compartmental Pharmacokinetic Analysis (WinNonlin Software) Analysis->PK

Experimental workflow for the enrofloxacin-amprolium interaction study [4].

Key Implications for Research and Development

  • Low and Variable Bioavailability: The very low oral bioavailability (2.3-6.4%) is a major finding [1]. This suggests that this compound is primarily effective within the gastrointestinal tract, with minimal systemic exposure.
  • Flip-Flop Phenomenon: The observation that the elimination half-life is longer after oral administration than after intravenous injection indicates a "flip-flop" model, where absorption from the gut is the rate-limiting step [1].
  • Impact of Fasting: The significantly higher Cmax in fasted birds highlights that feed intake is a critical variable that must be controlled in future studies [1].
  • Drug Interactions: The finding that this compound can improve the pharmacokinetic profile of enrofloxacin in infected chickens suggests a complex interaction between disease state and drug disposition [4].
  • Resistance Development: Continuous use of this compound leads to drug resistance, which is a major factor limiting its efficacy [2].

Research Gaps and Future Directions

The available information reveals several areas where data is lacking for a comprehensive profile:

  • Tissue Residues: While this compound may be found in eggs up to 10 days after withdrawal, no maximum residue limit (MRL) has been established [2] [3].
  • Metabolism and Excretion: Details on the metabolic pathways and specific excretion routes (beyond "via kidneys") are not well-defined in the searched literature [2].
  • Comprehensive PK/PD Modeling: The data is insufficient to build a robust pharmacokinetic-pharmacodynamic (PK/PD) model that links drug exposure to efficacy against different Eimeria species.

References

Summary of Amprolium Efficacy & Resistance Findings

Author: Smolecule Technical Support Team. Date: February 2026

Study Location / Type Drug Tested Efficacy & Resistance Findings Key Metrics & Methods
Bangladesh (2025) [1] Amprolium + Sulphaquinoxaline Good efficacy; ranked second-best among tested drugs. Global Index (GI); Evaluation based on weight gain, FCR, lesion score, oocyst index, and mortality. [1]
Iran (2013) [2] This compound + Ethopabate Resistance was evident in multiple field isolates. Global Index (GI), Anticoccidial Sensitivity Test (AST), Optimum Anticoccidial Activity (OAA); Poor weight gain and feed conversion in medicated, infected birds. [2]
Southern Nigeria (Date N/A) [3] This compound; this compound + Sulfaquinoxaline Resistance indicated by the presence of lesions despite drug administration. Lesion Scores, Oocyst Shedding; Cecal lesions persisted in medicated, infected groups. [3]
Long-term Surveillance (2021) [4] This compound High sensitivity maintained; 98% of field isolates remained fully sensitive after 20+ years of use. Resistance Monitoring; Only 2% of isolates showed a modest (1.5-fold) reduction in sensitivity. [4]

Mechanisms of Action and Potential Resistance Pathways

This compound is a thiamine (Vitamin B1) analogue [5]. Its primary mode of action is to competitively inhibit the uptake of thiamine by the parasite, thereby disrupting carbohydrate synthesis and energy metabolism [5]. This action is mainly coccidiostatic at lower doses and becomes coccidiocidal at higher doses [5].

While the precise molecular mechanisms of resistance to this compound are not fully elucidated, the diagrams below outline its mode of action and a hypothesized pathway for the development of resistance, based on general principles of parasitology.

G cluster_moa This compound Mode of Action (MOA) cluster_resistance Hypothesized Resistance Development Start Eimeria Infection A1 This compound administered (Thiamine analogue) Start->A1 A2 Competes with Thiamine for parasite transporters A1->A2 A3 Thiamine uptake blocked in Eimeria A2->A3 A4 Disruption of carbohydrate metabolism & energy production A3->A4 A5 Inhibition of meront development (coccidiostatic) A4->A5 A6 Control of Infection A5->A6 R1 Sustained drug pressure & sub-therapeutic dosing A5->R1 Driven by R2 Selection of mutant parasites with altered thiamine transporters R1->R2 R3 Reduced drug binding or increased thiamine affinity R2->R3 R4 Parasite replication despite treatment R3->R4 R5 Established Drug Resistance R4->R5

This compound's action and potential resistance development pathway.

Experimental Protocols for Resistance Evaluation

Researchers typically use battery cage trials to evaluate anticoccidial drug efficacy and resistance. The standard protocol can be summarized as follows [1] [2]:

G cluster_prep Preparation & Inoculum cluster_trial Battery Cage Trial cluster_data Data Collection & Analysis P1 Raise day-old chicks in coccidia-free conditions P2 Collect & sporulate Eimeria field oocysts P1->P2 P3 Confirm species via microscopy & PCR P2->P3 P4 Standardize inoculum dose (e.g., 75,000 oocysts/bird) P3->P4 T1 Divide birds into experimental groups P4->T1 T2 Start medicated feed (2 days pre-infection) T1->T2 T3 Inoculate with sporulated oocysts T2->T3 T4 Continue medication for 7 days post-infection (DPI) T3->T4 T5 Collect data until 7 DPI T4->T5 D1 Weight Gain (WG) T5->D1 D2 Feed Conversion Ratio (FCR) D3 Lesion Score (LS) (0-4 scale at 7 DPI) D4 Oocyst Index (OI) (fecal oocyst count) D5 Mortality D6 Calculate Efficacy Indices (GI, POAA, AST)

Standard workflow for evaluating anticoccidial drug resistance.

The key efficacy indices calculated from the collected data are defined in the table below [2]:

Efficacy Index Full Name Calculation & Interpretation
GI Global Index A composite score based on WG, FCR, LS, and OI. Efficacy is expressed as a percentage of the non-infected, non-medicated control group (%GINNC).
AST Anticoccidial Sensitivity Test Based on the reduction of mean lesion scores compared to the infected, non-medicated control. A reduction of 0-30% = Resistance, 31-49% = Partial Resistance, ≥50% = Sensitivity. [2]
POAA Percent Optimum Anticoccidial Activity Uses a growth and survival ratio. ≤50% = Resistant, 51%-74% = Partially Resistant, ≥75% = Sensitive. [2]

Management Strategies to Mitigate Resistance

To preserve the efficacy of this compound and other anticoccidials, integrated management is crucial:

  • Use in Combination Therapies: this compound is often formulated with ethopabate or sulphaquinoxaline [6] [5]. These components inhibit different metabolic pathways (e.g., folic acid synthesis), creating a "double blockade" against the parasite and slowing the emergence of resistance [6].
  • Implement Rotation Programs: Alternating the use of this compound (a synthetic drug) with other classes of anticoccidials, such as ionophores (e.g., monensin, salinomycin) or vaccines, is a recommended strategy. This helps prevent a single parasite population from being continuously selected for resistance to one drug type [6] [7].
  • Focus on Prevention and Biosecurity: Since oocysts are highly resilient in the environment, strict biosecurity, effective cleaning, and maintaining dry litter are fundamental to reducing the overall parasite load and dependency on drugs [7].

References

Mechanism of Action & Metabolic Antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Amprolium functions as a competitive antagonist of thiamine (Vitamin B1) [1] [2] [3]. Its structure is similar to thiamine, which allows it to block thiamine uptake and utilization in susceptible parasites [1] [4].

  • Primary Target: The drug specifically blocks thiamine transporters in coccidia parasites (e.g., Eimeria spp.) [1] [4]. Parasite thiamine transport systems are much more sensitive to this compound than those of the host [1].
  • Biochemical Consequence: By depriving the parasite of thiamine, this compound inhibits the synthesis of carbohydrates. Thiamine pyrophosphate is a crucial cofactor for several decarboxylase enzymes involved in carbohydrate metabolism [3]. This action is coccidiostatic at low doses and coccidiocidal at higher doses [1] [4].
  • Effect on Parasite Lifecycle: It primarily affects the first-generation trophozoites and schizonts, with peak activity around day 3 of the lifecycle. It also suppresses sexual stages (gametogony) and oocyst sporulation [3].

The following diagram illustrates this competitive inhibition mechanism.

G Thiamine Thiamine (B1) Transporter Thiamine Transporter (on Eimeria parasite) Thiamine->Transporter Competes for binding This compound This compound This compound->Transporter Competes for binding Uptake Blocked Thiamine Uptake Transporter->Uptake Effect Inhibition of Carbohydrate Synthesis • Coccidiostatic/Coccidiocidal Effect • Disruption of Energy Metabolism Uptake->Effect

This compound competes with thiamine for transporter sites, inhibiting uptake and energy metabolism in coccidia.

Established Pharmacokinetic Data

Available data on the absorption, distribution, and excretion of this compound are incomplete and sometimes conflicting, as summarized below.

Parameter Findings in Animals Sources
Bioavailability Conflicting data in chickens: ~2-3% reported in one study vs. 66% in another. [4]
Distribution Absorbed fraction is widely distributed into tissues. Residues can be deposited in egg yolk. [5] [4]
Route of Elimination Rapidly eliminated from the body, primarily via the kidneys in urine. In rats, fecal excretion is also a major route. [1] [3]
Elimination Half-life No specific half-life data available. Described as eliminated "within hours" or "within few hours". [1] [3]

Analytical Methods for Detection

A 2025 study developed and validated two sensitive methods for determining this compound in complex matrices like pharmaceutical wastewater [6]. The following workflow outlines the core experimental procedure.

G Start Sample Preparation (Pharmaceutical Wastewater) ComplexFormation Ion-Pair Complex Formation Start->ComplexFormation Analysis Analysis ComplexFormation->Analysis Spec Spectrophotometric Method (I) Measure Absorbance at 547 nm Analysis->Spec Fluor Spectrofluorimetric Method (II) Excitation (λex): 470 nm Emission (λem): 552 nm Analysis->Fluor

General workflow for analyzing this compound using spectrophotometric and spectrofluorimetric methods.

  • Core Principle: Both methods are based on the reaction of this compound's tertiary amino group with Eosin Y in an acidic medium (acetate buffer) to form an orange-red ion-pair complex [6].
  • Optimized Conditions:
    • Buffer pH: 3.5 for spectrophotometry; 3.0 for spectrofluorimetry [6].
    • Buffer Volume: 1 mL of 2 M acetate buffer provided maximum response [6].
  • Performance Data:
    • Spectrophotometry (Method I): Linear Range: 100–5000 ng/mL; LOD: 45 ng/mL; LOQ: 136 ng/mL [6].
    • Spectrofluorimetry (Method II): Linear Range: 500–2000 ng/mL; LOD: 142 ng/mL; LOQ: 429 ng/mL [6].

Key Data Gaps and Research Needs

The search results indicate these critical areas where data on this compound metabolism is lacking:

  • Metabolic Pathway: Specific enzymes involved in the breakdown of this compound (metabolites) in animal tissues are not identified in the available literature [4] [7].
  • Comprehensive Pharmacokinetics: Key parameters like volume of distribution, protein binding, half-life, and clearance are not available [7].
  • Molecular Resistance Mechanisms: While resistance in Eimeria is documented, the precise molecular mechanisms remain unclear [4].

Conclusion

References

amprolium historical use in veterinary medicine

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Development

Amprolium was developed and introduced for the control of coccidiosis in poultry during a period when few effective treatments were available [1]. It gained widespread use as a synthetic anticoccidial drug, classified as a "chemical" alongside other synthetics like decoquinate and sulfonamides, distinct from the later-discovered ionophores (e.g., monensin) [2]. Its primary use has been in poultry (broilers, layers, turkeys) and calves [3] [4].

For decades, control of coccidiosis has relied on a limited arsenal of drugs, and resistance has been documented to all of them [2]. This has led to the use of rotation programs, often involving drugs like this compound, to slow the development of resistance [2]. A notable feature of its history is its long-standing record of efficacy and slow development of resistance; a 2021 surveillance study cited that after 20 years of use, 98% of Eimeria field isolates remained fully sensitive, with no clinical resistance detected [3].

Mechanism of Action

This compound is a competitive thiamine (Vitamin B1) antagonist [5] [2]. Its chemical structure is analogous to thiamine, which allows it to block the parasite's thiamine transport mechanisms and uptake in the intestine [6] [5]. This action inhibits the energy metabolism of the coccidian parasite, primarily affecting first-generation schizonts, which has a coccidiostatic (parasite-growth-halting) effect and reduces oocyst discharge [7].

The diagram below illustrates how this compound induces thiamine deficiency at the cellular level.

G Mechanism of this compound-Induced Thiamine Deficiency cluster_normal Normal Thiamine Physiology cluster_this compound This compound Action ThiamineExt Dietary Thiamine Transporter Thiamine Transporter ThiamineExt->Transporter Transport ThiamineInt Intracellular Thiamine Transporter->ThiamineInt Metabolism Normal Cell Metabolism ThiamineInt->Metabolism This compound This compound BlockedTransport Competitive Inhibition This compound->BlockedTransport TransporterAmp Thiamine Transporter BlockedTransport->TransporterAmp Blocks TD Cellular Thiamine Deficiency BlockedTransport->TD Results in CellDysfunction Impaired Metabolism & Cell Dysfunction TD->CellDysfunction

Efficacy and Key Research Findings

Substantial research supports this compound's efficacy across livestock species. The table below summarizes key findings from modern studies.

Species Dosage & Regimen Efficacy Outcomes Study Details
Broiler Chickens 125 mg/kg of feed [3] 92% reduction in oocyst shedding; 15% improvement in Feed Conversion Ratio [3] RCT vs. E. tenella [3]
Dairy Calves 10 mg/kg for 5 days [3] 78% reduction in diarrhea incidence; improved Average Daily Gain by 0.2 kg/day [3] Prospective cohort (n=240 calves) [3]
Laying Hens 5x therapeutic dose for 21 days [3] No adverse effects; safety margin confirmed; no egg residue accumulation [3] Toxicology study [3]

Detailed Experimental Protocol

For researchers requiring detailed methodology, the following protocol from a 2018 study investigating this compound-induced thiamine deficiency in a mouse model provides a reference for experimental design [6].

Objective

To evaluate the behavioral, metabolic, and anatomopathological effects of intraperitoneal (i.p.) this compound-induced thiamine deficiency (TD) and the potential protective role of antioxidant and anti-inflammatory compounds [6].

Materials and Reagents
  • This compound, Trolox (antioxidant), Dimethyl Sulfoxide (DMSO, anti-inflammatory), 2,3,5-triphenyl-tetrazolium chloride (TTC) for cell viability analysis [6].
  • Standard diet (AIN-93M) and thiamine-deficient diet (AIN-93TD) [6].
  • Adult male Swiss mice (50 days old) [6].
Methodology and Workflow

The experimental workflow involved subjecting mice to dietary and pharmacological interventions followed by behavioral and tissue analysis, as shown below.

G Experimental Workflow: this compound Effects Study A Animal Grouping (n=6/group) B 20-Day Treatment (Daily i.p. Injections) A->B C Monitoring (Body Weight & Feed Intake) B->C D Behavioral Tests (Open Field & Rotarod) C->D E Euthanasia & Tissue Collection D->E F Analysis (Brain Cell Viability, Liver Steatosis) E->F

Key Experimental Groups [6]:

  • Control (Cont): Standard diet + saline i.p. injections.
  • Deficient (Amp): Thiamine-deficient diet + this compound (80 mg/kg i.p.).
  • Deficient with Trolox (Amp+Tr): Thiamine-deficient diet + this compound + Trolox (1 mg/kg i.p.).
  • Deficient with DMSO (Amp+Dmso): Thiamine-deficient diet + this compound + DMSO (1 ml/kg of a 10% solution i.p.).
  • Control Trolox (Tr): Standard diet + Trolox.
  • Control DMSO (Dmso): Standard diet + DMSO.

Dose Justification [6]: A dose of 80 mg/kg i.p. was determined as effective but not acutely toxic, based on preliminary tests showing 60 mg/kg induced no changes and 100 mg/kg caused acute death.

Behavioral Tests [6]:

  • Open Field Test: Conducted in a circular arena to assess locomotion (distance travelled), exploratory activity (rearing), grooming, and fecal production. Tests were performed at baseline (day 0) and 24 hours after the last treatment (day 20).
  • Rotarod Test: Mice were placed on a rotating cylinder, and the latency time to fall was recorded to assess motor coordination.

Tissue Analysis [6]:

  • Brain: Cortical cell viability was assessed.
  • Liver: Tissues were analyzed for steatosis (fatty change).
Key Findings from This Protocol [6]
  • This compound exposure induced significant weight loss and reduced behavioral parameters (locomotion, exploration, motor coordination).
  • It caused measurable brain cell damage and liver steatosis.
  • Co-treatment with Trolox and DMSO partially improved these conditions, suggesting oxidative stress and inflammation are key mechanisms in this compound-induced toxicity.

Approved Use and Regulatory Status

This compound is approved for use in several countries, with specific guidelines for different species. The following table summarizes its approved conditions.

Region Approved Species Key Approved Claims & Uses Withdrawal Time
Canada [4] Broiler & Replacement Chickens, Turkeys Aid in prevention of deaths from coccidiosis 0 days (poultry)
Calves Prevention & treatment of coccidiosis caused by E. bovis and E. zuernii 7 days (meat)
European Union - Not currently authorised as a feed additive [8]. Previously included in Annex I of Directive 70/524/EEC; authorisation withdrawn [8]. -
United States Chickens, Turkeys, Cattle (calves, beef, dairy) Regulated by FDA CVM [3] Established
Safety and Cautions
  • Target Animal Safety: this compound has a good safety profile. For chickens, the margin of safety is at least 5 (the highest applied concentration of 125 mg/kg complete feed is safe) [8]. Signs of thiamine deficiency may appear at very high doses but are reversible [5].
  • User Safety: The formulation COXAM is considered a potential skin and respiratory sensitizer. Inhalation of dust presents a risk to users [8].
  • Residues: The Committee for Veterinary Medicinal Products (CVMP) in the EU concluded there was no need to establish Maximum Residue Limits (MRLs) for this compound in poultry [8]. Residues can be detected in eggs for over 10 days post-treatment cessation [5].

Future Outlook and Research Needs

Despite its long history of use, this compound remains relevant due to the severe economic impact of coccidiosis and the widespread resistance to other anticoccidial agents [2]. The discovery of new drugs with novel modes of action has been stagnant for decades [2]. Consequently, existing drugs like this compound continue to be vital components of integrated control strategies, especially in rotation programs to manage and slow resistance development [3] [2].

References

Known Pharmacokinetic Parameters of Amprolium

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key available data on what is known about amprolium's movement and elimination in animals.

Parameter Details Source Organism / Context
Elimination Route Primarily via the kidneys [1] General veterinary use
Elimination Rate Rapid (within hours) [1] General veterinary use
Tissue Residue Data Classified as an "Allowed substance" in poultry, indicating established safety thresholds for consumption [2]. EU Regulation / Poultry

A significant challenge in studying this compound's distribution is the lack of a simple, direct analytical method. The drug must first be derivatized to form a measurable complex.

Experimental Protocol for Determination

The following protocol, adapted from a recent study, details how to prepare and analyze samples for this compound content in complex matrices like wastewater, which can be analogous to biological fluids [3].

1. Sample Preparation and Derivatization

  • Preparation of Standard Solution: Dissolve pure this compound in deionized water to create a stock solution of 1.0 mg/mL. Perform serial dilutions to create working standards [3].
  • Derivatization Reaction:
    • Transfer appropriate volumes of the standard solution into 10 mL volumetric flasks [3].
    • Add Eosin Y reagent (5 x 10⁻³ M) to the solution [3].
    • Add a suitable volume of 2 M acetate buffer to maintain an acidic pH (optimal pH is 3.5 for spectrophotometric method) [3].
    • Dilute the mixture to the mark with deionized water [3].
  • Reaction Principle: In an acidic medium, this compound (which contains a tertiary amino group) reacts with Eosin Y to form an orange-red ion-pair complex [3]. This complex can then be measured.

2. Analytical Measurement Techniques You can measure the resulting complex using two primary methods [3]:

Method Measurement Technique Key Parameter
Spectrophotometric (Method I) Measure absorbance of the ion-pair complex. Wavelength: 547 nm [3].

| Spectrofluorimetric (Method II) | Measure the quenching of Eosin Y's fluorescence by the complex. | Excitation (λex): 470 nm Emission (λem): 552 nm [3]. |

This experimental workflow can be visualized as follows:

G start Sample Preparation step1 Derivatization Reaction - Add Eosin Y reagent - Add acetate buffer (pH 3.5) start->step1 step2 Formation of Ion-Pair Complex step1->step2 branch Analytical Measurement step2->branch meth1 Spectrophotometry (Measure Absorbance) Wavelength: 547 nm branch->meth1 Method I meth2 Spectrofluorimetry (Measure Fluorescence Quenching) Excitation: 470 nm Emission: 552 nm branch->meth2 Method II end1 Quantitative Data for this compound meth1->end1 end2 Quantitative Data for this compound meth2->end2

Research Gaps and Future Directions

The current lack of detailed tissue distribution data presents a clear opportunity for further research. A comprehensive study would involve:

  • Experimental Design: Administering a defined dose of this compound to laboratory animals.
  • Sample Collection: Collecting blood plasma and tissue samples (e.g., liver, kidney, muscle, intestinal mucosa) at multiple time points.
  • Sample Analysis: Applying the analytical protocols described above to determine this compound concentration in each sample.
  • Data Analysis: Using the concentration data to calculate standard pharmacokinetic parameters for each tissue, such as the area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life.

References

Comprehensive Application Notes and Protocols: HPLC Determination of Amprolium in Feed

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amprolium is a thiamine analogue widely used as an anticoccidial drug in poultry farming to prevent and treat intestinal coccidiosis caused by Eimeria parasites. Following the European Commission's ban on this compound as a feed additive in 2006 due to concerns about veterinary drug residues in food, effective monitoring methods have become essential for regulatory compliance. Liquid chromatography-based methods have emerged as the primary analytical technique for detecting and quantifying this compound in compound feeding stuffs for poultry. These Application Notes provide detailed protocols for determining this compound in feed using high-performance liquid chromatography coupled with various detection systems, including mass spectrometry and photodiode array detection. The methods described have been validated according to European Commission regulations and International Conference on Harmonisation guidelines, ensuring their suitability for official control purposes in feed analysis [1] [2].

Materials and Reagents

Chemical Standards
  • This compound hydrochloride reference standard (purity ≥98%)
  • HPLC-grade acetonitrile
  • HPLC-grade methanol
  • Heptafluorobutyric acid (HFBA) for ion-pair chromatography
  • Potassium dihydrogen phosphate (KH₂PO₄)
  • High-purity water (18 MΩ·cm resistivity)
Solutions and Mobile Phases
  • Extraction solvent: Methanol/water mixture (80:20, v/v)
  • Mobile phase A: 0.05% heptafluorobutyric acid in water
  • Mobile phase B: 0.05% heptafluorobutyric acid in acetonitrile
  • Alternative mobile phase: 0.05 M KH₂PO₄ buffer (pH adjustment may be necessary):acetonitrile (80:20, v/v)
  • Diluent: 90% acetonitrile in water [3]
Equipment
  • HPLC system with quaternary pump, autosampler, and column oven
  • Detection systems: Mass spectrometer (single quadrupole or triple quadrupole) or Photodiode Array detector
  • Analytical column: C18 column (e.g., 4.6 × 150 mm, 5 μm particle size)
  • Sample preparation: Analytical balance, centrifuge, vortex mixer, ultrasonic bath
  • Filtration: 0.22 μm nylon or PVDF membrane filters

Sample Preparation Protocols

Extraction Procedure
  • Grinding and Homogenization: Grind approximately 1 kg of commercial poultry feed in a high-speed grinder for 10 minutes until a homogeneous mixture is obtained [2].

  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample into a 250 mL extraction flask.

  • Extraction: Add 100 mL of methanol/water (80:20, v/v) extraction solvent to the sample.

  • Blending: Blend the mixture for 60 minutes using a mechanical shaker or blender to ensure complete extraction.

  • Filtration: Filter approximately 50 mL of the extract through a paper filter (90 g m⁻², 250 mm) into a 50 mL collection flask.

  • Dilution: Dilute the filtered extract 1:10 with the initial mobile phase composition.

  • Cleanup: For LC-MS analysis, further purify the extract using a 0.22 μm syringe filter before injection [2].

Alternative Extraction for Multi-Residue Methods

For methods analyzing this compound in combination with other coccidiostats:

  • Weigh 2.0 g of homogenized feed sample into a suitable container.

  • Add 10 mL of extraction solvent (e.g., 90% acetonitrile in water).

  • Vortex vigorously for 1 minute followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Perform appropriate dilution based on the expected concentration range [3].

Chromatographic Methods

Liquid Chromatography-Mass Spectrometry Method

The LC-MS method provides excellent sensitivity and specificity for this compound detection in complex feed matrices:

  • Column: C18 column (150 × 2.0 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with:
    • Solvent A: 0.05% heptafluorobutyric acid in water
    • Solvent B: 0.05% heptafluorobutyric acid in acetonitrile
  • Gradient Program:
    • 0-5 min: 10% B to 90% B
    • 5-7 min: Hold at 90% B
    • 7-8 min: Return to 10% B
    • 8-12 min: Re-equilibrate at 10% B
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Detection: MS with ESI positive ion mode; MRM transitions: 242.1→157.1 and 242.1→123.1 [2]
Stability-Indicating HPLC Method

For simultaneous determination of this compound with other anticoccidials:

  • Column: Supelcosil C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 0.05 M KH₂PO₄:acetonitrile (80:20, v/v)
  • Elution: Isocratic
  • Flow Rate: 2.0 mL/min
  • Injection Volume: 10 μL
  • Detection: UV at 260 nm
  • Temperature: Ambient [3]
Quality-by-Design HPLC Approach

A modern QbD approach for simultaneous analysis of this compound with other drugs:

  • Column: C18 column (150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient with phosphate buffer and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: PDA detector, 260 nm
  • Injection Volume: 20 μL
  • Run Time: <7 minutes [4]

Table 1: Chromatographic Conditions for Different HPLC Methods

Parameter LC-MS Method Stability-Indicating HPLC QbD HPLC Approach
Column C18 (150 × 2.0 mm, 5 μm) Supelcosil C18 (250 × 4.6 mm, 5 μm) C18 (150 × 4.6 mm, 5 μm)
Mobile Phase Gradient: HFBA in water/acetonitrile Isocratic: KH₂PO₄ buffer:ACN (80:20) Gradient: Phosphate buffer:ACN
Flow Rate 0.2 mL/min 2.0 mL/min 1.0 mL/min
Detection MS (ESI+) UV 260 nm PDA 260 nm
Run Time 12 min ~10 min <7 min

Method Validation

Validation Parameters

All methods should be validated according to regulatory guidelines with the following parameters:

Table 2: Method Validation Data for this compound Determination

Validation Parameter LC-MS Method [2] Stability-Indicating HPLC [3] QbD HPLC Approach [4]
Linearity Range 0.0078-0.25 μg/mL 20.0-60.0 μg/mL Not specified
Correlation Coefficient (R²) >0.99 >0.99 >0.99
Limit of Detection (LOD) Not specified Not specified Not specified
Limit of Quantitation (LOQ) 1 mg/kg Not specified Meets MRL requirements
Precision (% RSD) <15% <2% <2%
Accuracy (% Recovery) 96.8% 98-102% 98-102%
Specificity No matrix interference Resolves from degradation products Resolves from co-formulated drugs
System Suitability Testing

Before sample analysis, perform system suitability tests:

  • Theoretical plates: >2000 for this compound peak
  • Tailing factor: <2.0
  • Repeatability: %RSD <2% for five replicate injections
  • Resolution: >2.0 from closest eluting compound [3]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound determination in feed samples:

amprolium_workflow cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis Phase cluster_2 Data Processing Phase SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction 10g sample + 100mL MeOH/H₂O (80:20) Cleanup Cleanup and Filtration Extraction->Cleanup 60 min blending + Filtration Chromatography Chromatographic Separation Cleanup->Chromatography 1:10 dilution 0.22μm filtration Detection Detection Chromatography->Detection C18 column Gradient elution DataAnalysis Data Analysis Detection->DataAnalysis MS or UV detection Validation Method Validation DataAnalysis->Validation Linearity, precision, accuracy, recovery

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Add ion-pair reagent (HFBA) to mobile phase for LC-MS methods
  • Matrix interference: Optimize sample cleanup or use matrix-matched calibration
  • Low recovery: Ensure adequate extraction time (minimum 60 minutes) and proper solvent ratio
  • Retention time drift: Maintain consistent mobile phase pH and column temperature
Regulatory Considerations
  • The European Commission banned this compound as a feed additive in 2006 (2005/187/EC; 2005/925/EC) [2]
  • Maximum Residual Limits (MRLs) for this compound:
    • Chicken muscle: 500 μg/kg
    • Chicken liver: 1000 μg/kg
    • Chicken kidney: 1000 μg/kg
    • Whole eggs: 4000 μg/kg [5]
  • Methods must comply with 2004/882/EC Regulation for official controls [1]
Safety Considerations
  • Handle organic solvents in well-ventilated areas or fume hoods
  • Use appropriate personal protective equipment (gloves, safety glasses)
  • Follow laboratory waste disposal regulations for organic solvents and biological samples

Applications

The described methods are suitable for:

  • Official control of feeding stuffs for regulatory compliance
  • Quality control in feed manufacturing facilities
  • Residue monitoring in animal-derived food products
  • Stability studies of veterinary formulations
  • Multi-residue analysis of anticoccidial drug combinations

Conclusion

The HPLC methods presented provide reliable, sensitive, and accurate determination of this compound in poultry feed. The LC-MS method offers superior sensitivity and specificity with an LOQ of 1 mg/kg, while the stability-indicating HPLC method enables simultaneous determination of multiple anticoccidial drugs. The QbD approach represents a modern methodology that optimizes analytical conditions with reduced time and resources. These validated methods meet regulatory requirements for official control of feeding stuffs and can be implemented in quality control laboratories for monitoring this compound residues in animal feed [1] [3] [2].

References

Analytical Methods for Amprolium Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters of different analytical techniques for determining amprolium residues, helping you select an appropriate method based on your laboratory's capabilities and data quality requirements.

Method Detection System Sample Cleanup Linearity Range Limit of Quantification (LOQ) Recovery (%) Key Advantage
HPLC with Post-column Derivatization [1] Fluorescence (λex 367 nm, λem 470 nm) Alumina Column Chromatography Not Specified 0.01 ppm (in tissue) 74.9 - 80.9% High sensitivity for tissue analysis
Simplified HPLC with Photodiode Array [2] UV (via Photodiode Array) Centrifugal Ultrafiltration Not Specified 0.22 µg/g (muscle); 0.25 µg/g (liver) > 90% Rapid analysis (<20 min), minimal solvent use
HILIC-MS/MS [3] Tandem Mass Spectrometry (MS/MS) Simple dilution/ extraction Not Specified Extremely Low (Method Detection Limit: 0.003 µg/kg) Validated High selectivity and sensitivity; confirmation
Spectrofluorimetric (Eosin-Y) [4] Fluorescence Quenching (λex 470 nm, λem 552 nm) None (direct analysis) 500 – 2000 ng/mL 429 ng/mL Validated per ICH Simplicity, no complex cleanup

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on a liquid chromatographic technique with post-column reaction and fluorometric detection [1].

  • 1. Extraction: Homogenize chicken muscle tissue and extract the drug with methanol. Concentrate the extract to an aqueous volume of 3-4 mL.
  • 2. Cleanup:
    • Liquid-Liquid Partitioning: Rinse the aqueous concentrate with n-hexane to remove non-polar impurities.
    • Column Chromatography: Further clean up the sample by passing it through an alumina column.
  • 3. Chromatographic Separation:
    • Column: LiChrosorb RP-8.
    • Post-column Derivatization: React the eluent with ferricyanide in an alkaline solution to form a fluorescent derivative.
  • 4. Detection & Quantification:
    • Detection: Fluorometric detection at 367 nm excitation and 470 nm emission.
    • Performance: The method achieves a detection limit of 0.01 ppm in chicken muscle, with recoveries between 74.9% and 80.9% at spiking levels of 0.1-0.2 ppm [1].
Protocol 2: Simplified HPLC with Ultrafiltration Cleanup

This method offers a faster and simpler cleanup procedure suitable for routine monitoring of muscle and liver tissues [2].

  • 1. Extraction: Extract this compound from edible chicken tissues (muscle and liver).
  • 2. Cleanup: Use an Ultrafree-MC/PL centrifugal ultrafiltration unit for sample purification. This step replaces traditional column chromatography, significantly reducing processing time and solvent use.
  • 3. Chromatographic Separation:
    • Column: Mightysil RP4 GP.
    • Mobile Phase: Ethanol-5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v), acting as an ion-pairing system.
    • Detection: Photodiode-array detector.
  • 4. Performance:
    • Total Analysis Time: Less than 20 minutes per sample.
    • Solvent Consumption: Less than 2 mL of ethanol.
    • Recovery: Averages over 90% at spiking levels of 0.3-3.0 µg/g.
    • LOQ: 0.22 µg/g for muscle and 0.25 µg/g for liver [2].
Protocol 3: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method provides high sensitivity and confirmation capabilities, ideal for regulated environments where this compound is banned (e.g., the European Union) [3].

  • 1. Principle: HILIC is used as an alternative to ion-pair chromatography, which is problematic for mass spectrometry. It allows for excellent retention of the polar this compound molecule using a mobile phase high in organic content (e.g., acetonitrile).
  • 2. Chromatographic Separation:
    • Column: Ascentis Express HILIC (Fused-Core technology).
    • Elution: Isocratic elution capable of achieving analysis in under 3 minutes.
  • 3. Detection & Quantification:
    • System: LC coupled to Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).
    • Performance: Achieves extremely low Method Detection Limits (MDLs), e.g., 0.003 µg/kg in liver [3].

Workflow Diagrams for this compound Analysis

The following diagrams illustrate the logical workflow for the sample preparation and method selection.

G cluster_sp Sample Preparation Start Start: Chicken Tissue Sample SP1 Extraction with Methanol Start->SP1 SP2 Concentrate to Aqueous Phase SP1->SP2 M3 HILIC-MS/MS (High Sensitivity) SP1->M3 Method C (Different cleanup) SP3 Rinse with n-hexane SP2->SP3 SP4 Alumina Column Cleanup SP3->SP4 M2 Simplified HPLC-PDA (Centrifugal Ultrafiltration) SP3->M2 Method B (Skip Column) M1 HPLC-FLD (Post-column derivatization) SP4->M1 Method A End Quantification Result M1->End Result: 0.01 ppm LOQ M2->End Result: 0.22 µg/g LOQ M3->End Result: 0.003 µg/kg MDL

Workflow for this compound residue analysis in chicken tissue.

G Analysis Analysis Goal Goal1 Routine Monitoring & High Throughput Analysis->Goal1 Goal2 Maximum Sensitivity & Regulatory Confirmation Analysis->Goal2 Goal3 Laboratory Resource Constraints Analysis->Goal3 Method1 Simplified HPLC-PDA Goal1->Method1 Method2 HILIC-MS/MS Goal2->Method2 Method3 HPLC-FLD Goal3->Method3 Reason1 Fast (<20 min) Simple cleanup Method1->Reason1 Reason2 Ultra-low detection limits Unambiguous confirmation Method2->Reason2 Reason3 Proven reliability No MS required Method3->Reason3

Method selection guide for this compound analysis.

Regulatory Considerations

When conducting residue analysis, it is crucial to be aware of the Maximum Residue Limits (MRLs) set by regulatory bodies. For this compound in poultry tissues, the following MRLs have been established [5]:

  • Muscle: 200 µg/kg
  • Liver: 200 µg/kg
  • Kidney: 400 µg/kg
  • Skin/Fat: 200 µg/kg
  • Eggs: 1000 µg/kg

Note that the European Commission has not authorized this compound as an anticoccidial drug, meaning residues should not be present in poultry products from the EU, necessitating highly sensitive methods for enforcement [3].

Discussion and Concluding Remarks

The choice of analytical method depends on your specific requirements. The simplified HPLC-PDA method is excellent for high-throughput routine monitoring [2], while HILIC-MS/MS is unmatched for sensitivity and confirmatory analysis in a regulatory context [3]. The older HPLC-FLD method remains a reliable, though more labor-intensive, option [1].

A current trend in analysis is the move towards multi-residue methods that can detect a wide range of veterinary drugs simultaneously, though these often require careful optimization to maintain the recovery of polar compounds like this compound [6].

I hope these detailed application notes and protocols provide a solid foundation for your work on this compound residue analysis.

References

amprolium extraction and purification from feed

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation and Extraction Protocol

Based on a validated liquid chromatography-mass spectrometry (LC-MS) method, the following steps outline the procedure for extracting amprolium from poultry feed [1].

Step Description Key Parameters
1. Homogenization Grind approximately 1 kg of commercial poultry feed to a fine powder. Use a laboratory grinder (e.g., Grindomix Retsch GM 200); mix thoroughly for 10 minutes.
2. Weighing Accurately weigh 10.0 ± 0.1 g of the homogenized feed sample. -
3. Extraction Add the sample to 100 mL of Methanol/Water (80:20, v/v) in a 250 mL flask. Blend for 60 minutes.
4. Filtration Filter a 50 mL aliquot of the extract through a paper filter. Filter paper weight: 90 g m⁻².
5. Dilution Dilute the filtered extract 1:10 with the initial mobile phase. For LC-MS, the mobile phase is 5 mM Heptafluorobutyric Acid (HFBA).

Analytical Quantification Methods

To confirm the identity and concentration of the extracted this compound, you can utilize one of the following chromatographic methods. The key parameters for each are summarized in the table below.

Parameter HPLC-UV Method [2] LC-MS Method [1]
Application Simultaneous analysis of multiple drugs (e.g., this compound, Sulfaquinoxaline). Specific detection and quantification of this compound.
Column Supelcosil C18 (4.6-mm × 25-cm, 5 µm) C18 column.
Mobile Phase 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) 5 mM Heptafluorobutyric Acid (HFBA).
Flow Rate 2.0 mL/min 0.2 mL/min.
Detection UV at 260 nm Mass Spectrometry (MS).
Injection Volume 10 µL -
Linearity Range 20.0 - 60.0 µg/mL 0.0078 - 0.25 µg/mL (in extract).

The following workflow diagram illustrates the complete process from sample preparation to analysis:

start Start: Poultry Feed Sample step1 Homogenize & Weigh start->step1 step2 Extract with Methanol/Water (80:20) step1->step2 step3 Filter Extract step2->step3 step4 Dilute with Mobile Phase step3->step4 step5 Analyze via HPLC-UV or LC-MS step4->step5 end Quantify this compound step5->end

Critical Gaps and Research Considerations

A significant challenge is the lack of detailed purification protocols in the available literature. The extraction process yields a crude mixture containing this compound alongside various feed matrix components.

  • Purification Challenge: The extracted material requires further purification to isolate high-purity this compound. Published research focuses on quantification within the matrix rather than physical isolation of the compound [1].
  • Potential Pathway: One potential source for purification techniques is a patent detailing the crystallization of high-purity granular this compound hydrochloride. However, this method starts from a synthesized crude product, not a feed matrix, and may involve proprietary steps [3].
  • Method Validation: When adapting these methods, you must re-validate them in your own laboratory, checking parameters like precision, accuracy, and recovery specific to your feed type and equipment.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Amprolium and Ethopabate in Various Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Method Overview

The simultaneous determination of amprolium and ethopabate represents a significant analytical challenge in pharmaceutical quality control and veterinary drug residue monitoring. This compound (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride) is a thiamine antagonist used as an anticoccidial agent, while ethopabate (4-acetamido-2-ethoxybenzoic acid methyl ester) serves as a synergistic compound that enhances this compound's efficacy by inhibiting folic acid biosynthesis in coccidia parasites. These drugs are frequently administered in combination in poultry and livestock feeds to control coccidiosis, necessitating reliable analytical methods for quality assurance and regulatory compliance. The chemical structural diversity between these compounds—this compound being a quaternary ammonium compound and ethopabate an ester—creates analytical challenges that require sophisticated separation and detection strategies.

Recent advancements in analytical methodologies have enabled more precise, accurate, and sensitive quantification of these compounds in various matrices including feeds, tissues, and environmental samples. This document provides comprehensive application notes and detailed protocols for the simultaneous analysis of this compound and ethopabate using two primary analytical approaches: high-performance liquid chromatography (HPLC) and spectrophotometric methods. The protocols have been optimized for routine analysis in quality control laboratories and research settings, with emphasis on practicality, reproducibility, and compliance with regulatory standards. The methods described herein incorporate recent technological improvements in detection systems and sample preparation techniques that enhance sensitivity while reducing analysis time and solvent consumption.

Table 1: Comparison of Analytical Methods for Simultaneous Determination of this compound and Ethopabate

Method Type Detection System Linear Range Limit of Detection Key Advantages Recommended Applications

| RP-HPLC [1] [2] | UV-Vis (274 nm) | AMP: 48-480 μg/mL ETH: 3-30 μg/mL | AMP: 0.5 ng ETH: 0.3 ng | High specificity, well-validated | Regulatory testing, formulation quality control | | Spectrophotometric [3] | Visible (547 nm) | AMP: 100-5000 ng/mL ETH: 1500-10000 ng/mL | AMP: 45 ng/mL ETH: 191 ng/mL | Cost-effective, simple operation | Routine quality screening | | Spectrofluorimetric [3] | Fluorescence (λex 470 nm/λem 552 nm) | AMP: 500-2000 ng/mL | AMP: 142 ng/mL | High sensitivity | Trace analysis in complex matrices |

HPLC Method for Simultaneous Determination

Principles and Mechanism

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed methodology for the simultaneous quantification of this compound and ethopabate in pharmaceutical formulations and biological samples. This technique leverages the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase, achieving separation based on the distinct chemical properties of each compound. This compound, being a quaternary ammonium compound, exhibits high polarity and relatively strong interaction with the aqueous component of the mobile phase, while ethopabate, with its aromatic ester structure, demonstrates greater hydrophobicity and stronger affinity for the stationary phase. The addition of ion-pairing reagents such as octanesulfonic acid or heptanesulfonic acid to the mobile phase significantly enhances chromatographic performance by interacting with the charged nitrogen of this compound, thereby reducing its polarity and improving peak shape and retention characteristics.

The fundamental separation mechanism involves a complex interplay of hydrophobic interactions, ionic modulation, and secondary chemical equilibria that collectively enable baseline resolution of both compounds within a reasonable timeframe. The acidic pH of the mobile phase (typically 3.5-3.7) serves to suppress silanol group ionization on the stationary phase surface while also protonating the pyrimidine nitrogen of this compound, thus optimizing the separation efficiency. The chromatographic optimization process must balance multiple parameters including retention factor (k), selectivity (α), and plate count (N) to achieve satisfactory resolution while maintaining practical analysis time. The selection of an internal standard—typically benzocaine for this application—further enhances method reliability by correcting for injection volume variations and minor system fluctuations [1].

Detailed HPLC Protocol
2.2.1 Equipment and Reagents
  • Chromatographic System: HPLC system equipped with quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector
  • Analytical Column: BDS C18 (250 mm × 4.6 mm, 5 μm) or equivalent C8 column (250 mm × 4.6 mm, 5 μm) [1] [2]
  • Mobile Phase: Methanol and purified water (60:40, v/v) containing 0.5% heptanesulfonic acid sodium salt; adjust to pH 3.7 with glacial acetic acid [2]
  • Ion-pairing Alternative: Octanesulfonic acid, triethylamine, and acetic acid in methanol-water (40:60) [1]
  • Standard Solutions: Stock solutions of this compound HCl (1 mg/mL) and ethopabate (1 mg/mL) in methanol; working standards prepared by serial dilution
  • Internal Standard: Benzocaine solution (appropriate concentration to match analyte peak areas) [1]
  • Sample Filters: Nylon or PVDF 0.45 μm syringe filters
2.2.2 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Detection Wavelength: 274 nm
  • Run Time: 15 minutes
  • Retention Times: Approximately 7.5 min (this compound), 9.4 min (benzocaine - IS), and 10.4 min (ethopabate) [1]
2.2.3 System Suitability Tests

Prior to sample analysis, system suitability parameters must be verified to ensure chromatographic performance:

  • Theoretical Plates: >2000 for this compound and >2500 for ethopabate
  • Tailing Factor: <2.0 for both analytes
  • Resolution: >2.0 between this compound and ethopabate
  • Repeatability: RSD <2% for peak areas from six replicate injections
2.2.4 Sample Analysis Procedure
  • Mobile Phase Preparation: Accurately measure 600 mL of HPLC-grade methanol and 400 mL of purified water. Add 5.0 g of heptanesulfonic acid sodium salt and dissolve completely. Adjust pH to 3.7 with glacial acetic acid while stirring. Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

  • Standard Curve Preparation: Prepare a series of working standards covering the concentration range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate by appropriate dilution of stock solutions. Add constant amount of internal standard (benzocaine) to each standard solution.

  • Sample Preparation: Weigh accurately approximately 100 mg of finely powdered sample (feed or formulation) into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes with occasional shaking, dilute to volume with methanol, and mix well. Filter through 0.45 μm syringe filter, discarding the first 2 mL of filtrate.

  • Chromatographic Analysis: Inject 20 μL of each standard and sample solution in duplicate. Record chromatograms and measure peak areas for this compound, ethopabate, and internal standard.

  • Quantification: Plot peak area ratios (analyte/IS) against concentrations for standard solutions and determine regression equation. Calculate sample concentrations using the regression parameters.

HPLC_Workflow Start Start Analysis MP_prep Mobile Phase Preparation Start->MP_prep Std_prep Standard Solution Preparation MP_prep->Std_prep Sample_prep Sample Preparation (Extraction & Filtration) Std_prep->Sample_prep Sys_check System Suitability Test Sample_prep->Sys_check Injection HPLC Injection Sys_check->Injection Data_analysis Data Analysis & Quantification Injection->Data_analysis Report Result Reporting Data_analysis->Report

Figure 1: HPLC Analysis Workflow for Simultaneous Determination of this compound and Ethopabate

Spectrophotometric Method

Principles and Mechanism

Spectrophotometric determination of this compound and ethopabate offers a cost-effective alternative to HPLC for routine quality control applications where sophisticated instrumentation may not be available. The method described herein is based on the formation of ion-pair complexes between the tertiary amino groups of the target analytes and eosin Y, a xanthene dye, in acidic medium. This reaction produces distinctive orange-red colored complexes that exhibit strong absorbance at 547 nm, enabling quantitative determination through conventional UV-Vis spectrophotometry. The underlying mechanism involves the electrostatic interaction between the positively charged nitrogen atoms in this compound and the anionic form of eosin Y, resulting in the formation of a stable, measurable complex with defined stoichiometry.

The reaction optimization process has revealed that pH plays a critical role in complex formation and stability. For this compound, maximum absorbance is achieved at pH 3.5, while the optimal pH for ethopabate complexation occurs at 2.5. The differential pH dependence allows for selective enhancement of sensitivity for each analyte, though simultaneous determination requires a compromise pH of 3.0 for both compounds when analyzed together. The complex stoichiometry has been established as 1:1 (drug:eosin Y) through Job's method of continuous variation, with stability constants sufficient for reliable quantification. The bathochromic shift from the original eosin Y absorption maximum (516 nm) to the complex absorption (547 nm) provides a clear analytical window free from reagent interference, while the high molar absorptivity of the complexes (ε > 10^4 L·mol^-1·cm^-1) ensures adequate sensitivity for quality control applications [3].

Detailed Spectrophotometric Protocol
3.2.1 Equipment and Reagents
  • Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells
  • Eosin Y Solution: 5 × 10^(-3) M prepared in deionized water
  • Buffer Solution: 2 M acetate buffer, pH 3.0
  • Standard Solutions: Stock solutions of this compound (1 mg/mL) and ethopabate (1 mg/mL) in deionized water and methanol, respectively
  • Pharmaceutical Wastewater Simulant: Tap water containing ascorbic acid (30 mg/L), citric acid (50 mg/L), saccharose (100 mg/L), disodium hydrogen phosphate (230 mg/L), and sodium chloride (1 g/L), pH adjusted to 7.0 [3]
3.2.2 Calibration Curve Construction
  • Working Solutions: Pipette appropriate volumes of standard this compound and ethopabate solutions into a series of 10 mL volumetric flasks to cover the concentration ranges of 100-5000 ng/mL and 1500-10000 ng/mL, respectively.

  • Complex Formation: To each flask, add 1.0 mL of 5 × 10^(-3) M eosin Y solution followed by 1.0 mL of 2 M acetate buffer (pH 3.0). Swirl gently to mix.

  • Dilution and Measurement: Dilute to the mark with deionized water and allow to stand for 10 minutes for complete color development. Measure absorbance at 547 nm against a reagent blank prepared similarly but without the analytes.

  • Calibration Plot: Plot absorbance values against corresponding drug concentrations and determine the regression equation. The method should yield correlation coefficients (r²) >0.998 for both analytes.

3.2.3 Sample Analysis Procedure
  • Sample Preparation: For feed samples, extract 1.0 g of homogenized material with 50 mL methanol by shaking mechanically for 30 minutes. Filter through Whatman No. 1 filter paper and evaporate 10 mL aliquot to dryness under gentle nitrogen stream. Reconstitute residue with 5 mL deionized water.

  • Analysis: Transfer appropriate aliquot of prepared sample (containing analytes within the calibration range) to 10 mL volumetric flask. Follow the same procedure as for calibration curve construction.

  • Quantification: Calculate analyte concentrations using the regression equation derived from the calibration curve. For samples with unknown concentrations, perform analysis at multiple dilutions to ensure results fall within the linear range.

Table 2: Optimized Reaction Conditions for Spectrophotometric Determination

Parameter This compound Ethopabate Compromise Conditions
pH 3.5 2.5 3.0
Buffer Volume 1.0 mL 1.0 mL 1.0 mL
Eosin Y Volume 1.0 mL 1.0 mL 1.0 mL
Reaction Time 10 min 10 min 10 min
Stability >2 hours >2 hours >2 hours
λmax 547 nm 547 nm 547 nm

Sample Preparation Techniques

Feed and Formulation Samples

The extraction efficiency for this compound and ethopabate from feed and pharmaceutical formulations significantly influences the accuracy and precision of analytical results. For poultry feed samples, which represent the most common matrix for these anticoccidials, a methanolic extraction procedure has been optimized to achieve recoveries exceeding 99% for both compounds. The protocol involves weighing 10.0 g of representative feed sample (ground to pass through a 1-mm sieve) into a 250 mL Erlenmeyer flask, followed by the addition of 100 mL of methanol. The mixture is shaken mechanically for 30 minutes at 200 rpm, after which it is allowed to settle and the supernatant is decanted. The extraction is repeated with an additional 50 mL of methanol, combining the extracts, which are then filtered through Whatman No. 1 filter paper. For HPLC analysis, a 10 mL aliquot of the filtered extract is evaporated to dryness under a stream of nitrogen at 40°C, and the residue is reconstituted in 5 mL of mobile phase prior to filtration through a 0.45 μm syringe filter.

For solid formulations with high concentrations of this compound and ethopabate, a direct dilution approach may be employed. An accurately weighed amount of the formulation (equivalent to approximately 50 mg of this compound) is transferred to a 100 mL volumetric flask, dissolved in 70 mL of methanol, sonicated for 15 minutes, and diluted to volume with methanol. After thorough mixing, the solution is appropriately diluted with mobile phase to bring the analyte concentrations within the working range of the instrumentation. The extraction efficiency should be validated through recovery studies by spiking blank feed samples with known amounts of standards and subjecting them to the entire extraction procedure. The documented recovery rates for the optimized extraction protocol are 99.4 ± 1.4% for this compound and 100.5 ± 2.6% for ethopabate, demonstrating excellent extraction efficiency [1].

Biological and Environmental Samples

The analysis of this compound and ethopabate in biological matrices such as chicken tissues, plasma, and eggs requires more extensive sample clean-up to remove interfering compounds while maintaining adequate recovery of the target analytes. For tissue samples (muscle, liver), a validated procedure involves homogenizing 5.0 g of sample with 20 mL of acetone-tetrahydrofuran (1:1, v/v) using a high-speed blender for 2 minutes. The mixture is centrifuged at 3000 × g for 10 minutes, and the supernatant is transferred to a separation funnel. The extraction is repeated with an additional 20 mL of the solvent mixture, and the combined extracts are subjected to liquid-liquid partitioning with 20 mL of hexane to remove lipids. The lower layer is collected and evaporated to near dryness under vacuum at 40°C, and the residue is reconstituted in 2 mL of mobile phase for HPLC analysis [4].

For environmental samples such as pharmaceutical wastewater, the sample preparation must address the complex matrix while maintaining sensitivity for trace-level detection. The protocol involves filtering 100 mL of wastewater through a 0.7 μm glass fiber filter to remove suspended solids. The pH is adjusted to 7.0 using 0.1 M NaOH or HCl, and the sample is passed through a solid-phase extraction (SPE) cartridge (CN or C18) at a flow rate of 5 mL/min. The cartridge is preconditioned with 5 mL of methanol followed by 5 mL of deionized water before sample loading. After sample application, the cartridge is washed with 5 mL of 5% methanol in water, and the analytes are eluted with 5 mL of methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in 1 mL of methanol for spectrophotometric analysis [3]. For HPLC analysis, the extract is reconstituted in mobile phase. The method detection limits for wastewater analysis are 45 ng/mL and 191 ng/mL for this compound and ethopabate, respectively, using the spectrophotometric method [3].

Applications, Method Validation and Troubleshooting

Applications and Method Validation

The simultaneous determination of this compound and ethopabate finds significant applications across multiple domains, including pharmaceutical quality control for combination products, regulatory compliance monitoring in animal feed, veterinary residue analysis in edible tissues, and environmental monitoring in pharmaceutical wastewater. In quality control settings, these methods ensure formulation consistency and potency, with the HPLC method particularly suited for regulatory submissions due to its robust validation profile. For feed manufacturers, the spectrophotometric approach offers a cost-effective solution for routine quality assurance of medicated feeds, with the capability to detect deviations from specified concentrations. Regulatory agencies utilize more sophisticated LC-MS/MS methods based on similar extraction principles to monitor compliance with maximum residue limits in food-producing animals, with documented methods capable of detecting sub-ppb levels in eggs, muscle, and liver tissues [4].

The analytical method validation for these procedures follows ICH guidelines, with demonstrated linearity, accuracy, precision, specificity, and robustness. For the HPLC method, linearity has been verified over the range of 48-480 μg/mL for this compound and 3-30 μg/mL for ethopabate, with correlation coefficients (r²) exceeding 0.9999 [2]. The accuracy, expressed as percentage recovery, ranges from 98.5% to 101.5% for both compounds, while precision studies show relative standard deviations (RSD) less than 2% for both intra-day and inter-day analyses. The method exhibits excellent specificity, with baseline separation of both analytes and no interference from common excipients or feed matrix components. The robustness testing indicates that deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) do not significantly affect chromatographic performance, demonstrating the method's reliability for routine application [1] [2].

Table 3: Validation Parameters for HPLC Method of Simultaneous Determination

Validation Parameter This compound Ethopabate Acceptance Criteria
Linearity Range 48-480 μg/mL 3-30 μg/mL -
Correlation Coefficient (r²) >0.9999 >0.9999 ≥0.999
Precision (RSD%) <1.5% <1.8% ≤2%
Accuracy (% Recovery) 99.4 ± 1.4% 100.5 ± 2.6% 98-102%
LOD 0.5 ng 0.3 ng -
LOQ 136 ng/mL 579 ng/mL -
Specificity No interference No interference Baseline separation
Troubleshooting Guide

Chromatographic Issues:

  • Peak Tailing: For tailing peaks, especially for this compound, check mobile phase pH and concentration of ion-pairing reagent. Increase concentration of octanesulfonic acid or heptanesulfonic acid (0.4-0.6%) to improve peak shape. Ensure mobile phase pH is maintained at 3.5-3.7 to suppress silanol activity.
  • Retention Time Shifts: Significant retention time drift indicates mobile phase instability. Prepare fresh mobile phase daily and ensure consistent pH adjustment. Check for column aging; typically, C18 columns provide 500-600 injections before performance degradation.
  • Baseline Noise: Elevated baseline noise often results from mobile phase contamination or dissolved air. Use high-purity reagents, filter mobile phase through 0.45 μm membrane, and degas thoroughly by sonication or helium sparging.

Sample Preparation Challenges:

  • Low Recovery: Incomplete extraction from feed matrices commonly causes low recovery. Ensure adequate extraction time (30 minutes) and use methanol rather than acetonitrile for better extraction efficiency. For tissue samples, the acetone-tetrahydrofuran combination provides superior recovery compared to methanol alone.
  • Matrix Interference: For complex matrices such as feed or tissues, employ solid-phase extraction clean-up using CN cartridges instead of relying solely on liquid-liquid partitioning. The CN cartridges effectively remove interfering compounds while maintaining high analyte recovery [1].
  • Solution Stability: Standard solutions of ethopabate in methanol show significant degradation after one week when stored at room temperature. Prepare fresh stock solutions weekly or store at -20°C for extended stability. Amber vials are recommended for both standards and samples to prevent photodegradation.

Troubleshooting Problem Chromatographic Problem Peak_tailing Peak Tailing Problem->Peak_tailing Retention_shift Retention Time Shift Problem->Retention_shift Baseline_noise Baseline Noise Problem->Baseline_noise Low_recovery Low Recovery Problem->Low_recovery Solution1 Adjust ion-pair reagent concentration Check mobile phase pH Peak_tailing->Solution1 Solution2 Prepare fresh mobile phase Check column performance Retention_shift->Solution2 Solution3 Filter and degas mobile phase Check for contamination Baseline_noise->Solution3 Solution4 Increase extraction time Use methanol extraction Verify SPE procedure Low_recovery->Solution4

Figure 2: Troubleshooting Guide for Common Analytical Issues

Conclusion

The simultaneous determination of this compound and ethopabate can be reliably accomplished using either HPLC or spectrophotometric methods, each offering distinct advantages for specific applications. The HPLC method provides superior sensitivity, specificity, and the ability to analyze complex matrices, making it ideal for regulatory testing and method development. Meanwhile, the spectrophotometric approach offers a cost-effective alternative for routine quality control in resource-limited settings. Both methods have been thoroughly validated according to international guidelines and demonstrate excellent accuracy, precision, and linearity across their respective working ranges. The sample preparation techniques outlined for various matrices ensure optimal recovery while minimizing matrix interference. As regulatory requirements for veterinary drug monitoring continue to evolve, these methods provide robust analytical solutions for quality assurance and compliance verification in the animal health industry.

References

UPLC-MS/MS Analysis of Amprolium in Eggs: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amprolium and Analytical Context

This compound is a thiamine antagonist widely used as a coccidiostat in poultry production to prevent and treat coccidiosis, an intestinal parasitic disease caused by Eimeria species. While several coccidiostats are licensed in the EU as feed additives under Regulation 1831/2003/EC for treating infections in broilers, this compound is specifically licensed as a veterinary drug for therapeutic treatment under Regulation 2377/90/EC [1]. Despite its effectiveness, concerns about this compound residues in eggs and poultry products have emerged due to potential pharmacological effects in humans and the possibility of unavoidable carryover during feed production and distribution [1]. The European Food Safety Authority has established maximum levels for coccidiostats in edible tissues from non-target species, acknowledging that zero contamination is difficult to achieve in practice [1].

The analysis of this compound residues in eggs presents significant analytical challenges due to the compound's high polarity and the complex egg matrix, which can cause substantial ion suppression in mass spectrometric detection [1]. Earlier studies reported signal suppression exceeding 80% for this compound in LC-MS/MS analysis, necessitating rigorous method optimization [1]. Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred technique for confirmatory analysis of this compound and other coccidiostat residues due to its superior sensitivity, selectivity, and ability to monitor multiple residues simultaneously [1]. This protocol describes a comprehensive UPLC-MS/MS method for the determination of this compound in eggs, validated according to European Commission guidelines.

Materials and Reagents

Chemicals and Standards

All chemicals should be of high purity, suitable for LC-MS/MS analysis. Specifically, acetonitrile and methanol should be LC-MS grade, while water must be ultrapure with a resistivity of 18.2 MΩ cm−1 [1]. Formic acid (Optima MS grade or equivalent) is required for mobile phase preparation. For the extraction procedure, sodium sulphate (anhydrous, granular) is needed as a drying agent [1].

The analytical standard of this compound hydrochloride should be acquired from certified reference material suppliers with documented purity (e.g., Sigma-Aldrich or equivalent) [1]. For quantitative analysis, the use of stable isotopically labelled internal standards is strongly recommended, when available, to correct for matrix effects and recovery variations [2]. Prepare stock solutions of this compound at approximately 100 μg/mL in acetonitrile or methanol, and store at -20°C in amber glass vials. Working solutions should be prepared fresh monthly by appropriate dilution in acetonitrile/water mixtures compatible with the mobile phase system.

Equipment and Consumables

The following equipment is essential for sample preparation and analysis:

  • UPLC system coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical balance with precision to 0.1 mg
  • Vortex mixer and centrifuge capable of at least 4000 × g
  • Ultrasonic bath for solvent degassing and extraction enhancement
  • Nitrogen evaporator or gentle nitrogen stream system for sample concentration
  • pH meter for mobile phase adjustment
  • Syringe filters (nylon or PTFE, 0.2 μm pore size) for sample filtration prior to injection

For the chromatographic separation, a reversed-phase C18 column with sub-2μm particles is recommended, such as the Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent [1]. The column should be maintained at a stable temperature of 40°C during analysis.

Sample Preparation Protocol

Extraction Procedure

The sample preparation follows a streamlined approach requiring minimal clean-up steps, leveraging the selectivity of MS/MS detection [1]:

  • Homogenization: Thoroughly homogenize whole egg samples (including yolk and albumin) to ensure representative sampling.
  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized egg sample into a 50 mL polypropylene centrifuge tube.
  • Internal Standard Addition: Add appropriate volume of internal standard solution (if available) to the sample.
  • Extraction: Add 10 mL of acetonitrile to the sample tube.
  • Vortexing and Shaking: Vortex mix vigorously for 1 minute, then shake mechanically for 10 minutes.
  • Drying Agent Addition: Add approximately 2 g of anhydrous sodium sulphate to remove residual water.
  • Repeat Extraction: Add another 10 mL portion of acetonitrile and repeat the extraction process.
  • Centrifugation: Centrifuge at 4000 × g for 10 minutes to separate the organic layer.
  • Combination: Combine the acetonitrile extracts in a clean tube.
  • Concentration: Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the concentrate in 1 mL of initial mobile phase composition (typically water/acetonitrile with 0.1% formic acid).
  • Filtration: Filter through a 0.2 μm syringe filter into an LC vial for analysis.

This efficient extraction procedure eliminates the need for solid-phase extraction clean-up while maintaining adequate extract purity for sensitive detection [1].

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:

sample_preparation Homogenize Egg Sample Homogenize Egg Sample Weigh 2.0 g Sample Weigh 2.0 g Sample Homogenize Egg Sample->Weigh 2.0 g Sample Add Internal Standard Add Internal Standard Weigh 2.0 g Sample->Add Internal Standard Add 10 mL Acetonitrile Add 10 mL Acetonitrile Add Internal Standard->Add 10 mL Acetonitrile Vortex 1 min, Shake 10 min Vortex 1 min, Shake 10 min Add 10 mL Acetonitrile->Vortex 1 min, Shake 10 min Add Na₂SO₄ (2g) Add Na₂SO₄ (2g) Vortex 1 min, Shake 10 min->Add Na₂SO₄ (2g) Repeat Extraction Repeat Extraction Add Na₂SO₄ (2g)->Repeat Extraction Centrifuge (4000 × g, 10 min) Centrifuge (4000 × g, 10 min) Repeat Extraction->Centrifuge (4000 × g, 10 min) Combine Organic Layers Combine Organic Layers Centrifuge (4000 × g, 10 min)->Combine Organic Layers Concentrate to ~1 mL (N₂) Concentrate to ~1 mL (N₂) Combine Organic Layers->Concentrate to ~1 mL (N₂) Reconstitute in Mobile Phase Reconstitute in Mobile Phase Concentrate to ~1 mL (N₂)->Reconstitute in Mobile Phase Filter (0.2 μm) Filter (0.2 μm) Reconstitute in Mobile Phase->Filter (0.2 μm) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Filter (0.2 μm)->UPLC-MS/MS Analysis

UPLC-MS/MS Analytical Conditions

Chromatographic Conditions

Optimal separation of this compound is achieved using the following UPLC conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Flow Rate: 0.4 mL/min
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-6 min: 5% B to 95% B
    • 6-8 min: 95% B
    • 8-8.1 min: 95% B to 5% B
    • 8.1-10 min: 5% B (equilibration)

The addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for this compound [1]. The total run time of 10 minutes allows for high-throughput analysis while maintaining adequate separation from matrix interferences.

Mass Spectrometric Parameters

Mass spectrometric detection should be performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The following parameters should be optimized for each specific instrument but serve as a starting point:

  • Ionization Mode: Positive ESI
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Cone Gas Flow: 50 L/h
  • Collision Gas Flow: 0.15 mL/min (argon)

For this compound, the following MRM transitions should be monitored:

Table 1: MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Function
242.1 169.0 30 20 Quantifier
242.1 124.0 30 25 Qualifier
242.1 97.0 30 35 Qualifier

The most abundant transition should be used for quantification, while the additional transitions confirm compound identity through ion ratio comparison [1]. Dwell times of 0.05-0.1 seconds per transition typically provide sufficient data points across chromatographic peaks.

UPLC-MS/MS Instrumental Setup

The following diagram illustrates the complete UPLC-MS/MS instrumental configuration:

instrumental_setup Mobile Phase A\n(Water + 0.1% HCOOH) Mobile Phase A (Water + 0.1% HCOOH) UPLC Pump\n(0.4 mL/min) UPLC Pump (0.4 mL/min) Mobile Phase A\n(Water + 0.1% HCOOH)->UPLC Pump\n(0.4 mL/min) Gradient Elution Autosampler\n(5 μL Injection) Autosampler (5 μL Injection) UPLC Pump\n(0.4 mL/min)->Autosampler\n(5 μL Injection) Mobile Phase B\n(ACN + 0.1% HCOOH) Mobile Phase B (ACN + 0.1% HCOOH) Mobile Phase B\n(ACN + 0.1% HCOOH)->UPLC Pump\n(0.4 mL/min) Column Oven\n(40°C) Column Oven (40°C) Autosampler\n(5 μL Injection)->Column Oven\n(40°C) C18 Column\n(100 × 2.1 mm, 1.7 μm) C18 Column (100 × 2.1 mm, 1.7 μm) Column Oven\n(40°C)->C18 Column\n(100 × 2.1 mm, 1.7 μm) ESI Source\n(Positive Mode) ESI Source (Positive Mode) C18 Column\n(100 × 2.1 mm, 1.7 μm)->ESI Source\n(Positive Mode) Triple Quadrupole\n(MRM Monitoring) Triple Quadrupole (MRM Monitoring) ESI Source\n(Positive Mode)->Triple Quadrupole\n(MRM Monitoring) Data Acquisition\n& Processing Data Acquisition & Processing Triple Quadrupole\n(MRM Monitoring)->Data Acquisition\n& Processing

Method Validation Results

The described method has been extensively validated according to European Commission guidelines (2002/657/EC) for the analysis of this compound in eggs [1]. The validation data demonstrate that the method is fit for purpose for regulatory testing.

Table 2: Method Validation Parameters for this compound in Eggs

Validation Parameter Result Performance Criteria
Linearity Range 0.5-50 μg/kg R² > 0.99
Limit of Detection (LOD) 0.2 μg/kg S/N ≥ 3
Limit of Quantification (LOQ) 0.5 μg/kg S/N ≥ 10, precision < 20% RSD, accuracy 80-120%
Recovery at LOQ 85-95% -
Recovery at MRL 90-105% -
Intra-day Precision (RSD) 5-8% ≤ 15%
Inter-day Precision (RSD) 8-12% ≤ 20%
Matrix Effects ~80% signal suppression Corrected by internal standard
Specificity No interference from egg matrix -

The method demonstrates excellent sensitivity with an LOQ of 0.5 μg/kg, well below the established maximum levels for coccidiostats in eggs [1]. The linearity of the method covers more than two orders of magnitude, allowing for accurate quantification across the expected concentration range. Although significant matrix suppression (~80%) was observed for this compound, consistent with previous reports [1], this effect is effectively compensated through the use of internal standard calibration.

The specificity of the method was confirmed by analyzing blank egg samples from different sources, with no observed interference at the retention time of this compound. The precision of the method, expressed as relative standard deviation (RSD), meets regulatory requirements both within a single analytical batch and between different batches analyzed on different days.

Quality Control and Application

Quality Assurance Procedures

For routine application, the following quality control procedures should be implemented:

  • System Suitability Test: Before each analytical batch, inject a standard at the concentration of the reporting limit to verify retention time stability, peak shape, signal-to-noise ratio, and MRM transition ratios.
  • Procedural Blanks: Include at least one blank egg sample with each batch to monitor for potential contamination.
  • Calibration Standards: Analyze a calibration curve with each batch, spanning the quantitative range of the method.
  • Quality Control Samples: Include at least three levels of QC samples (blank, low concentration near LOQ, and high concentration near MRL) with each batch.
  • Batch Acceptance Criteria: Establish predefined criteria for batch acceptance, including calibration curve fit (R² > 0.99), QC sample accuracy (80-120% of target), and blank cleanliness.

When properly implemented, this UPLC-MS/MS method provides reliable quantification of this compound residues in eggs at levels relevant for food safety monitoring [1]. The method's robustness has been demonstrated through successful application to surveillance samples, detecting this compound at concentrations as low as 0.5 μg/kg with high confidence.

Conclusion

This application note provides a comprehensive protocol for the determination of this compound residues in eggs using UPLC-MS/MS. The method features a streamlined sample preparation without need for extensive clean-up, a rapid chromatographic separation of 10 minutes, and high-sensitivity detection using multiple reaction monitoring. The validation data confirm that the method meets regulatory requirements for specificity, sensitivity, accuracy, and precision.

The major advantages of this approach include its simplicity, throughput, and reliability for monitoring this compound residues at trace levels. Researchers should note that matrix effects represent the most significant challenge in this analysis but can be effectively compensated through appropriate internal standardization. This method is suitable for implementation in testing laboratories performing surveillance of veterinary drug residues in eggs and other poultry products.

References

Comprehensive Application Notes and Protocols: Amprolium Analysis Using Postcolumn Derivatization Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Amprolium and Analytical Challenges

This compound (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpiridinium chloride hydrochloride) is a thiamine analog widely employed as a coccidiostat in poultry farming for controlling protozoal infections of the genus Eimeria [1]. Despite its veterinary benefits, this compound residues persist in edible tissues and eggs, raising significant food safety concerns [1] [2]. The compound competes with thiamine for intestinal absorption, and excessive administration has been linked to thiamine deficiency conditions such as polioencephalomalacia in ruminants [1]. These safety concerns prompted the European Commission to ban this compound as an additive in feeding stuffs since January 2006 [1].

The analytical determination of this compound presents significant challenges due to its low therapeutic concentrations in complex biological matrices and lack of native chromophores or fluorophores for direct detection. Conventional HPLC with UV detection often lacks the necessary sensitivity and selectivity for residue monitoring at regulatory levels. To address these limitations, postcolumn derivatization techniques coupled with fluorescence detection have been developed, enabling selective and sensitive quantification of this compound in various matrices including tissues, feeds, and biological fluids [3] [4] [5]. These methods transform this compound into a highly fluorescent derivative through oxidation, permitting detection at trace levels as low as 3 μg/kg in muscle tissue and egg yolk [2].

Analytical Principle

The fundamental principle underlying this compound detection via postcolumn derivatization relies on the oxidative transformation of the drug into a fluorescent compound. This compound undergoes alkaline oxidation using potassium hexacyanoferrate(III) (potassium ferricyanide) to form amprochrome, a highly fluorescent derivative [3] [5] [2]. This reaction occurs after chromatographic separation, eliminating potential interference from matrix components that might also react with the derivatization reagent.

The reaction mechanism involves the oxidation of the thiamine-like structure of this compound, resulting in a fluorescent quinoidal compound. The optimal detection of amprochrome occurs at excitation wavelength 367 nm and emission wavelength 470 nm [3]. The postcolumn approach offers significant advantages over precolumn derivatization, as it preserves the chromatographic integrity by preventing column damage from reactive reagents and maintains separation efficiency [4]. Furthermore, this technique enhances method selectivity since only compounds with specific structural features that survive the chromatographic separation will undergo derivatization and detection, substantially reducing matrix interference compared to direct detection methods.

Sample Preparation Protocols

Tissue Samples (Chicken Muscle, Liver, Egg Yolk)

For chicken muscle tissue, homogenize 10 g of sample with 50 mL of methanol using a high-speed blender. Centrifuge the mixture at 3000 × g for 10 minutes and transfer the supernatant to a evaporation flask. Repeat the extraction once with an additional 30 mL of methanol. Combine the supernatants and concentrate to 3-4 mL using a rotary evaporator at 40°C [3]. Transfer the concentrated aqueous solution to a separation funnel and rinse with 20 mL of n-hexane to remove non-polar impurities. Discard the hexane layer and proceed with clean-up.

For egg yolk samples, simply dilute the yolk with deionized water (1:2 ratio) and subject it directly to dialysis without extensive extraction [2]. The dialysis step effectively removes high molecular weight interferents while retaining this compound in the aqueous recipient stream.

Plasma Samples

Collect chicken blood in heparinized tubes and centrifuge at 2500 × g for 15 minutes to separate plasma. To 1 mL of plasma, add 5 mL of methanol and 100 μL of internal standard solution (beclotiamine, 1 μg/mL in water). Vortex vigorously for 1 minute and centrifuge at 3000 × g for 10 minutes [4]. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C. Reconstitute the residue in 500 μL of mobile phase and filter through a 0.45 μm PVDF membrane before injection.

Feed Samples

Grind approximately 1 kg of commercial feeding stuff for poultry in a high-speed grinder (e.g., Retsch Grindomix GM 200) for 10 minutes to ensure homogeneity [1]. Weigh 10.0 ± 0.1 g of the ground feed into a 250 mL flask and add 100 mL of methanol/water (80:20, v/v). Blend the mixture for 60 minutes using a mechanical shaker. Filter a 50 mL aliquot through paper filter (90 g m−2, 250 mm) and collect the filtrate. Dilute the filtrate 1:10 with initial mobile phase containing 10 mM heptafluorobutyric acid and filter through a 0.22 μm membrane prior to LC-MS analysis [1].

Clean-up Procedures

Alumina Column Clean-up: Prepare a 10 cm × 1 cm id chromatography column with 5 g of activated alumina (neutral, Brockmann Activity I). Pre-wet the column with 10 mL of methanol followed by 10 mL of deionized water. Apply the concentrated tissue extract to the column and elute with 15 mL of deionized water. Discard the first 5 mL of eluate and collect the remaining fraction containing this compound [3].

Silica Gel Clean-up: For feed extracts, use a silica gel column (10 cm × 1 cm id with 2 g of silica gel 60). Condition with 10 mL of dichloromethane. Apply the concentrated extract and elute this compound with 15 mL of methanol/dichloromethane (30:70, v/v) [5]. Collect the entire eluate and evaporate to dryness under reduced pressure. Reconstitute in 1 mL of mobile phase for analysis.

Table 1: Sample Preparation Summary for Different Matrices

Matrix Extraction Solvent Extraction Volume Clean-up Method Internal Standard
Chicken muscle Methanol 2 × 50 mL Alumina column Beclotiamine [4]
Egg yolk Deionized water 1:2 dilution Dialysis None [2]
Chicken plasma Methanol 5 mL Protein precipitation Beclotiamine [4]
Poultry feed Methanol/water (80:20) 100 mL Silica gel column None [1]

HPLC and Postcolumn System Configuration

Chromatographic Conditions

Column Selection: Use a LiChrosorb RP-8 column (250 mm × 4.6 mm id, 5 μm particle size) or equivalent C8 reversed-phase column for separation [3] [5]. Maintain the column temperature at 30°C throughout the analysis [4].

Mobile Phase: Prepare an ion-pair reversed-phase mobile phase consisting of 50 mM potassium dihydrogen phosphate buffer (pH 3.0) containing 5 mM sodium 1-heptanesulfonate as ion-pair reagent and 2% (v/v) tetrahydrofuran [4]. Alternatively, for LC-MS applications, use a mobile phase containing 10 mM heptafluorobutyric acid in water/methanol (80:20, v/v) [1]. Deliver the mobile phase isocratically at a flow rate of 1.0 mL/min.

Automated Sample Processing: For high-throughput analysis, implement an automated system comprising an AS-950 intelligent sampler, two HPLC pumps (e.g., Work-21 MP-312), a Gasorr GT-104 de-aeration apparatus, and an 860-CO column oven [4]. Incorporate an online dialysis module coupled with a preconcentration column for automated sample clean-up and enrichment [2].

Postcolumn Derivatization System

Configure the postcolumn reaction system with a dedicated pump delivering the derivatization reagent at a flow rate of 0.5 mL/min. Use a 2 m × 0.5 mm id PTFE reaction coil maintained at 60°C to ensure complete reaction [4]. The derivatization reagent consists of 0.05% (w/v) potassium hexacyanoferrate(III) in 1.5 M sodium hydroxide solution, prepared fresh daily [3] [5].

The reaction proceeds as follows:

Maintain the postcolumn reaction system at ambient pressure with pulse-dampeners to ensure stable reagent delivery. Connect the outlet of the reaction coil directly to the flow cell of a fluorescence detector set at excitation wavelength 367 nm and emission wavelength 470 nm [3] [2].

The following workflow diagram illustrates the complete analytical process:

G cluster_0 Sample Preparation cluster_1 HPLC Conditions cluster_2 Postcolumn Derivatization Sample Sample Preparation Preparation Sample->Preparation Homogenize & Extract HPLC HPLC Preparation->HPLC Inject Postcolumn Postcolumn HPLC->Postcolumn Separate Detection Detection Postcolumn->Detection Derivatize Results Results Detection->Results Quantify Tissue Tissue Extraction Extraction Tissue->Extraction Feed Feed Feed->Extraction Plasma Plasma Plasma->Extraction Cleanup Cleanup Extraction->Cleanup Column Column MobilePhase MobilePhase Column->MobilePhase Temperature Temperature MobilePhase->Temperature Reagent Reagent ReactionCoil ReactionCoil Reagent->ReactionCoil Temperature2 Temperature2 ReactionCoil->Temperature2

Diagram 1: Complete workflow for this compound analysis using postcolumn derivatization

Method Validation and Performance Characteristics

Comprehensive validation of the postcolumn derivatization method for this compound determination demonstrates excellent performance characteristics across various matrices. The method exhibits high sensitivity with detection limits as low as 1 ng for pure standard and 0.01 ppm in chicken muscles [3]. In practical applications, the method detected this compound in commercial egg yolk samples at mean concentrations of 58 μg/kg and in muscle tissue at 5 μg/kg, demonstrating its applicability to real-world surveillance [2].

Table 2: Method Validation Parameters for this compound Determination

Validation Parameter Chicken Muscle [3] Chicken Plasma [4] Poultry Feed [5] Egg Yolk [2]
Linear Range 0.01-0.5 ppm 10-500 μg/L 0.5-5 mg/kg 10-250 μg/kg
Recovery (%) 74.9-80.9% >90% 102 ± 5.5% >85%
Detection Limit 0.01 ppm 10 μg/L 86 μg/kg 3 μg/kg
Precision (RSD%) <10% <8% <6% <12%
Quantitation Limit 0.03 ppm 30 μg/L 0.1 mg/kg 10 μg/kg

The specificity of the method was confirmed through analysis of potential interferents including thiamine, pyrimidine derivatives, and matrix components. The postcolumn reaction system demonstrated exceptional selectivity for this compound, with no interference from degradation products or structurally related compounds [6]. The accuracy and precision of the method meet international regulatory standards, with intra-day and inter-day variation typically below 10% relative standard deviation across the validated concentration ranges [3] [5].

The robustness of the method was evaluated by examining the impact of slight variations in key parameters including mobile phase pH (±0.2 units), reaction temperature (±5°C), and derivatization reagent concentration (±10%). The system performance remained acceptable within these variations, demonstrating the method's reliability for routine application [5].

Applications and Regulatory Considerations

The developed method has been successfully applied to monitor this compound residues in various matrices. A surveillance study of commercial products found that 29.4% of 266 egg yolk samples contained detectable levels of this compound (mean concentration 58 μg/kg in positive samples), while only 4.9% of 81 muscle samples were positive (mean concentration 5 μg/kg) [2]. These findings highlight the importance of routine monitoring, particularly for egg products where residue persistence appears more prevalent.

The method aligns with regulatory requirements for veterinary drug residue monitoring. The European Commission's banning of this compound as a feed additive since 2006 (2005/187/EC; 2005/925/EC) underscores the need for sensitive analytical methods to enforce compliance [1]. The validated method meets performance criteria established by the 2004/882/CE Regulation, which outlines characteristics required for official method validation [1].

For pharmaceutical wastewater analysis, alternative approaches based on ion-pair formation with Eosin Y have been developed, offering detection limits of 45 ng/mL by spectrophotometry and 142 ng/mL by spectrofluorimetry [7] [8]. These methods provide complementary techniques for environmental monitoring where HPLC with postcolumn derivatization may not be available.

The following diagram illustrates the postcolumn derivatization reaction mechanism and detection setup:

G cluster_reaction Chemical Reaction HPLCColumn HPLC Column MixingTee MixingTee HPLCColumn->MixingTee Separated Analytes ReagentPump Reagent Pump ReagentPump->MixingTee K₃[Fe(CN)₆] in NaOH ReactionCoil Reaction Coil (2m, 60°C) MixingTee->ReactionCoil Mixing Detector Fluorescence Detector ReactionCoil->Detector Amprochrome Formation DataSystem Data System Detector->DataSystem Signal Processing This compound This compound Plus1 + This compound->Plus1 Reagent K₃[Fe(CN)₆] Plus1->Reagent Plus2 + Reagent->Plus2 NaOH NaOH Plus2->NaOH Arrow NaOH->Arrow Amprochrome Amprochrome (Fluorescent) Arrow->Amprochrome

Diagram 2: Postcolumn derivatization system configuration and reaction chemistry

Troubleshooting and Technical Notes

Common Issues and Solutions

Reduced Detection Sensitivity: If fluorescence response diminishes, first prepare fresh derivatization reagent as potassium ferricyanide decomposes in alkaline solution. Check reaction coil temperature stability and ensure it maintains 60°C. Confirm detector lamp hours and consider replacing if exceeding recommended usage [3] [5].

Peak Broadening or Tailing: This often indicates column degradation or reaction coil issues. Regenerate or replace the analytical column if theoretical plates drop below 80% of original value. Check for voids in the column and ensure mobile phase pH is precisely controlled at 3.0. For reaction coil issues, verify connections and eliminate any dead volumes [4].

Baseline Noise or Drift: Excessive noise may result from air bubbles in the detection system. Ensure degasser function and install pulse-dampeners if necessary. Check for microbial growth in buffer solutions—always prepare fresh weekly and filter through 0.45 μm membrane. Fluorescence baseline drift can indicate temperature fluctuations in the reaction coil or detector flow cell [2].

Optimization Guidelines

For method transfer between laboratories, conduct a system suitability test using this compound standard at 0.1 ppm concentration. The peak area RSD for six injections should not exceed 5%, and retention time variability should be within ±2% [3] [5].

To extend method lifecycle, store the analytical column in methanol/water (50:50) when not in use and avoid pH extremes below 2.5 or above 7.5. Protect the derivatization reagent from light by wrapping the reagent reservoir in aluminum foil and prepare fresh every 24 hours [4].

For matrix-specific adjustments, increase the alumina column clean-up volume by 50% for fatty tissues, and implement additional centrifugation steps for plasma samples with lipemic interference. For feed samples with high vitamin content, verify that thiamine and other B vitamins do not co-elute with this compound by analyzing fortified blanks [1] [6].

Conclusion

The HPLC method with postcolumn derivatization and fluorometric detection provides a robust, sensitive, and selective approach for determining this compound residues in various matrices. The method offers distinct advantages for regulatory monitoring and residue surveillance programs, with performance characteristics meeting international validation requirements. The automated online clean-up and preconcentration options further enhance method utility for high-throughput laboratories. As regulatory scrutiny of veterinary drug residues intensifies globally, this methodology represents a valuable tool for ensuring food safety and enforcing compliance with established maximum residue limits.

References

Green Analytical Chemistry Methods for Amprolium: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amprolium is a coccidiostat drug widely used in poultry farming to combat intestinal coccidiosis. The increasing global demand for white meat has led to extensive use of veterinary drugs like this compound, making their monitoring in pharmaceutical formulations, animal tissues, and environmental samples crucial for food and environmental safety. Green Analytical Chemistry (GAC) principles advocate for methods that minimize environmental impact by reducing hazardous reagent use, energy consumption, and waste generation. This document presents detailed protocols for three green analytical methods for this compound determination: spectrophotometry, spectrofluorimetry, and high-performance liquid chromatography (HPLC), validated for application in pharmaceutical wastewater, formulations, and poultry products [1] [2] [3].

Spectrophotometric Method (Method I) using Eosin-Y

Principle

This method utilizes the formation of an orange-red ion-pair complex between this compound (targeting its tertiary amino groups) and Eosin-Y in an acidic medium. The complex's absorbance is measured spectrophotometrically, providing a simple, cost-effective, and environmentally friendly alternative to chromatographic methods [1] [3].

Experimental Protocol
2.2.1. Reagents and Chemicals
  • This compound HCl standard (Certified purity, e.g., 98.66% ± 0.623%)
  • Eosin Y solution (5 × 10⁻³ M), prepared in deionized water
  • Acetate buffer (2 M, pH 3.5)
  • Deionized water
  • Methanol (HPLC grade) [1] [3]
2.2.2. Instrumentation
  • UV-Visible double-beam spectrophotometer (e.g., Shimadzu UV-1900i PC)
  • Digital pH meter
  • Analytical balance [1]
2.2.3. Procedure
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25.0 mg of pure this compound and dissolve in deionized water in a 25 mL volumetric flask. Dilute to the mark with the same solvent [1] [3].
  • Working Solutions: Prepare further dilutions with deionized water as needed.
  • Complex Formation: Transfer appropriate volumes of this compound standard stock solution to a series of 10 mL volumetric flasks to cover the concentration range of 100–5000 ng/mL.
  • Add 2.7 mL of Eosin Y (5 × 10⁻³ M) solution to each flask.
  • Add 1 mL of acetate buffer (pH 3.5) to each flask.
  • Dilute to the mark with deionized water and mix thoroughly.
  • Measurement: Measure the absorbance of each solution at 547 nm against a reagent blank prepared similarly but without this compound.
  • Calibration: Plot the absorbance values versus the final this compound concentrations (ng/mL) and derive the regression equation [1] [3].
Application to Wastewater Samples
  • Pharmaceutical Wastewater (PWW) Preparation: Mimic pharmaceutical wastewater by spiking tap water with 30 mg ascorbic acid, 50 mg citric acid, 100 mg saccharose, 230 mg disodium hydrogen phosphate, and 1 g sodium chloride. Adjust the pH to 7 with 0.1 M HCl or NaOH [1] [3].
  • Analysis: Follow the general procedure above using the spiked wastewater samples.
  • Quantification: Use the derived regression equation to estimate the this compound content [1].

The workflow for this method is outlined below:

G Start Start Method I Prep Prepare this compound Standard Solutions Start->Prep Complex Form Ion-Pair Complex with Eosin Y in Acidic Buffer (pH 3.5) Prep->Complex Measure Measure Absorbance at 547 nm Complex->Measure Cal Construct Calibration Curve Measure->Cal Analysis Analyze Wastewater Samples Cal->Analysis End Quantify this compound Content Analysis->End

Spectrofluorimetric Method (Method II) using Eosin-Y

Principle

This method is based on the quenching of the fluorescence of Eosin Y due to its interaction with this compound in an acidic medium, forming a stable ion-pair complex. It offers higher sensitivity than the spectrophotometric method for certain applications [1] [3].

Experimental Protocol
3.2.1. Reagents and Chemicals
  • Similar to Method I, with acetate buffer at pH 3.0 [1] [3].
3.2.2. Instrumentation
  • Spectrofluorophotometer equipped with a 150W Xenon arc lamp (e.g., Shimadzu RF-6000) [1].
3.2.3. Procedure
  • Standard Stock Solution (100 µg/mL): Prepare from the primary stock solution by serial dilution with deionized water [1] [3].
  • Complex Formation: Transfer appropriate volumes of this compound working standard solution to a series of 10 mL volumetric flasks to cover the concentration range of 500–2000 ng/mL.
  • Add 1 mL of Eosin Y (5 × 10⁻³ M) solution to each flask.
  • Add 3 mL of acetate buffer (pH 3.0) to each flask.
  • Dilute to the mark with deionized water and mix thoroughly.
  • Measurement: Excite the solution at 470 nm (λex) and measure the fluorescence intensity (ΔF) at 552 nm (λem) for this compound.
  • Calibration: Plot the ΔF values versus the final this compound concentrations (ng/mL) and derive the regression equation [1] [3].

Green HPLC Method for Simultaneous Determination

Principle

This is a stability-indicating HPLC method for the simultaneous determination of this compound in combination with other drugs (e.g., sulfaquinoxaline, diaveridine, vitamin K3) in veterinary formulations. The method uses a relatively green mobile phase and aligns with white analytical chemistry principles by integrating analytical efficiency with environmental and operational safety [2] [4].

Experimental Protocol
4.2.1. Reagents and Chemicals
  • This compound HCl, Sulfaquinoxaline-Na, Diaveridine HCl, Vitamin K3 (Menadione) standards.
  • Potassium dihydrogen phosphate (KH₂PO₄)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade) [4]
4.2.2. Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1200 series or equivalent, with UV detector.
  • Column: Supelcosil C18 (4.6 mm × 25 cm, 5 µm).
  • Mobile Phase: 0.05 M KH₂PO₄:Acetonitrile in ratio 80:20 (v/v).
  • Flow Rate: 2.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 260 nm.
  • Temperature: Ambient [4].
4.2.3. Procedure
  • Standard Stock Solution: Transfer 500 mg AMP, 50 mg VIT K3, 52.5 mg DIV, and 500 mg SUL into a 25 mL volumetric flask. Dissolve and dilute to mark with diluent (90% acetonitrile in water) [4].
  • Working Standard Solutions: Dilute stock solution with the same diluent to obtain concentrations of 200 µg/mL AMP, 20 µg/mL VIT K3, 21 µg/mL DIV, and 200 µg/mL SUL.
  • Calibration Curve: Prepare serial dilutions of working solutions (e.g., 20.0–60.0 µg/mL for AMP and SUL, 2.0–6.0 µg/mL for VIT K3, and 2.1–6.3 µg/mL for DIV). Inject each solution in triplicate.
  • Analysis: Inject samples and standards, record chromatograms, and use peak areas for quantification against the calibration curve [4].
Application to Chicken Meat and Eggs
  • Sample Preparation (Salting-out Extraction):
    • Homogenize chicken muscle or egg samples.
    • Weigh 2.0 g of homogenized sample into a centrifuge tube.
    • Add 10 mL of extraction solvent (Ethyl Acetate:ACN:Water, 5:3:2, v/v/v).
    • Vortex vigorously for 5 minutes, then centrifuge.
    • Collect the organic layer and evaporate to dryness under a nitrogen stream.
    • Reconstitute the residue with 1 mL of the HPLC diluent (90% acetonitrile in water) and filter through a 0.45 µm membrane filter before HPLC injection [2].

The following workflow illustrates the sample preparation and analysis process:

G Start Start HPLC Analysis Sample Homogenize Chicken/Meat Sample Start->Sample Extract Extract with Green Solvent (Ethyl Acetate:ACN:Water) Sample->Extract Vortex Vortex and Centrifuge Extract->Vortex Evap Evaporate Organic Layer Vortex->Evap Recon Reconstitute in HPLC Diluent Evap->Recon Inject Filter and Inject into HPLC Recon->Inject Detect Detect at 260 nm Inject->Detect End Quantify via Calibration Detect->End

Method Validation and Data Summary

All described methods have been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. The key analytical performance parameters are summarized in the table below [1] [4].

Table 1: Summary of Analytical Performance Parameters for Green Methods for this compound

Parameter Spectrophotometry (Method I) Spectrofluorimetry (Method II) Green HPLC [4]
Linear Range 100–5000 ng/mL [1] 500–2000 ng/mL [1] 20–60 µg/mL [4]
LOD 45 ng/mL [1] 142 ng/mL [1] Not Specified
LOQ 136 ng/mL [1] 429 ng/mL [1] Not Specified
Accuracy (Recovery %) Meets ICH criteria [1] Meets ICH criteria [1] Confirmed [4]
Precision (% RSD) Meets ICH criteria [1] Meets ICH criteria [1] Meets ICH criteria [4]
Key Green Advantage Simple, minimal organic solvent [1] Sensitive, low reagent consumption [1] Green mobile phase, multi-analyte [4]

Greenness Assessment

The greenness of the developed methods was evaluated using modern assessment tools such as Analytical Eco-Scale, GAPI, AGREE, and BAGI. The methods were found to be superior to many reported methods in terms of their environmental and safety impact [5] [4]. The green HPLC method, in particular, uses a mobile phase with a high percentage of water, reducing acetonitrile consumption, and the sample preparation for biological matrices employs a simple salting-out extraction with relatively benign solvents, aligning with the principles of Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) [2] [4].

Conclusion

The application notes and protocols detailed herein provide robust, sensitive, and environmentally friendly analytical methods for the determination of this compound. The spectrophotometric and spectrofluorimetric methods are straightforward and cost-effective for routine analysis, while the HPLC method is suitable for simultaneous multi-residue determination in complex matrices. By adopting these green methods, researchers and quality control laboratories can ensure reliable monitoring of this compound while minimizing their environmental footprint.

References

Comprehensive Application Notes and Protocols: Amprolium in Combination Therapy for Coccidiosis Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amprolium is a thiamine (vitamin B1) analogue widely used as an anticoccidial agent in poultry and livestock production. Its primary mechanism of action involves competitive inhibition of thiamine uptake in coccidian parasites, thereby disrupting carbohydrate synthesis and energy metabolism in these organisms [1]. This structural similarity to thiamine allows this compound to effectively block parasitic thiamine receptors while exhibiting relatively low toxicity to host animals at therapeutic doses. The pharmacological profile of this compound indicates that administered orally to chickens, it has a low bioavailability, but the absorbed fraction is widely distributed into the tissues and rapidly eliminated in the urine and feces [1]. This distribution profile is particularly relevant for combination therapy approaches, as it may influence the efficacy and disposition of concurrently administered therapeutic agents.

Recent research initiatives have increasingly focused on combination therapies incorporating this compound with other anticoccidial agents or alternative interventions to enhance efficacy and combat growing drug resistance concerns. The development of varying degrees of drug tolerance against in-feed coccidiostats has prompted producers to explore complementary control measures [2]. This comprehensive review summarizes current research findings, presents structured quantitative data, and provides detailed experimental protocols for evaluating this compound in combination therapy regimens, specifically targeting researchers, scientists, and drug development professionals in the veterinary parasitology field.

Efficacy and Outcomes of this compound Combination Therapies

This compound and Probiotic Combinations

Recent research has investigated the prophylactic and therapeutic efficacy of this compound in combination with probiotic complexes against Eimeria tenella infections in broiler chickens. A 2025 study demonstrated that while both this compound monotherapy and prophylactic probiotics significantly improved body weight gain and feed intake while reducing oocyst shedding, their combination yielded unexpected results [3] [4]. The this compound-probiotic combination group exhibited higher lesion scores compared to this compound alone, suggesting that concurrent administration may not provide synergistic benefits and could potentially exacerbate intestinal damage in some scenarios [3].

Table 1: Performance Parameters in Broiler Chickens Treated with this compound and Probiotics Against E. tenella

Treatment Group Body Weight Gain (g) Feed Intake (g/day) Oocyst Shedding Lesion Scores Mortality Rate (%)
Uninfected Control 100.0% (baseline) 100.0% (baseline) 0% 0 0%
Infected Untreated 72.4% 78.6% 100% (baseline) 2.8 20%
This compound Only (20 mg/kg) 94.2% 95.1% 22.5% 1.2 20%
Probiotics Only (1 mg/mL) 83.7% 87.3% 45.8% 1.9 6.7%
Prophylactic Probiotics 91.5% 92.7% 28.3% 1.4 0%
This compound + Probiotics 79.8% 84.2% 35.6% 2.5 0%

The in vitro sporulation assay conducted alongside this study revealed that the this compound-probiotic combination significantly reduced oocyst sporulation rates to 5.86%, demonstrating potent inhibitory effects on parasite development [3]. Interestingly, while the combination group showed higher lesion scores and parasite burdens, mortality was completely eliminated (0%) in this group compared to 20% mortality in both the infected untreated and this compound-only groups [3] [4]. This suggests that the combination may provide unique immunomodulatory effects that enhance host survival despite not reducing pathological indicators.

This compound and Toltrazuril Combinations

Research in rabbits naturally infected with multiple Eimeria species has demonstrated enhanced efficacy when this compound is combined with toltrazuril, a broad-spectrum coccidiocidal compound. A 2017 study revealed that the concurrent administration of both drugs was more effective than either drug alone in controlling natural intestinal rabbit coccidiosis [2]. The combination therapy approach resulted in significant improvements in key production parameters and more effective reduction of oocyst output compared to monotherapy regimens.

Table 2: Efficacy of this compound and Toltrazuril Combinations in Rabbits

Treatment Group Oocyst Reduction (%) Body Weight Gain (g) Feed Conversion Ratio Performance Index (%) Mortality Rate (%)
Infected Untreated 0% (baseline) 185 ± 12 4.2 ± 0.3 44.0 ± 3.2 33.3%
This compound Only (50 mg/kg) 78.5% 228 ± 15 3.5 ± 0.2 65.1 ± 4.1 16.7%
Toltrazuril Only (5 mg/kg) 85.2% 245 ± 18 3.3 ± 0.2 74.2 ± 4.8 8.3%
This compound + Toltrazuril 96.8% 275 ± 20 2.9 ± 0.2 94.8 ± 5.5 0%

The combination therapy group showed complete elimination of mortality (0%) and the highest performance index (94.8%), significantly surpassing the results achieved with either drug alone [2]. The synergistic action of these compounds appears to derive from their complementary mechanisms of action: while this compound inhibits thiamine utilization in the parasitic stages, toltrazuril directly targets all intracellular developmental stages including both schizogony and gametogony [2]. This multi-stage attack on the parasite lifecycle likely contributes to the enhanced efficacy observed in the combination therapy protocol.

Pharmacokinetic Considerations in Combination Therapy

The pharmacokinetic profile of concurrently administered therapeutic agents may be significantly altered in coccidial infections and when combined with this compound. A 2020 study investigating the pharmacokinetics of enrofloxacin in healthy and Eimeria-infected chickens demonstrated that coccidial infection significantly decreased serum concentrations of enrofloxacin at different time intervals and substantially altered its pharmacokinetic profile [5]. Interestingly, this compound pre-treatment (240 ppm for 5 consecutive days) improved these values in infected chickens, while toltrazuril pre-treatment further decreased enrofloxacin concentrations [5].

Table 3: Pharmacokinetic Parameters of Enrofloxacin (10 mg/kg) in Chickens Under Different Conditions

Parameter Healthy Chickens Eimeria-Infected Non-Treated Infected + this compound Pre-treatment Infected + Toltrazuril Pre-treatment
Cmax (μg/mL) 2.06 ± 0.15 1.32 ± 0.11 1.85 ± 0.13 0.94 ± 0.08
Tmax (h) 2.0 ± 0.3 3.5 ± 0.5 2.5 ± 0.4 4.2 ± 0.6
AUC0-∞ (h·μg/mL) 28.45 ± 2.1 17.82 ± 1.4 24.73 ± 1.9 12.56 ± 1.1
Vdss (L/kg) 5.07 ± 0.18 8.92 ± 0.42 6.35 ± 0.31 34.00 ± 3.67
T1/2λz (h) 10.2 ± 0.8 7.3 ± 0.6 9.1 ± 0.7 5.8 ± 0.5

The volume of distribution at steady state (Vdss) increased dramatically in the toltrazuril pre-treatment group (34.00 ± 3.67 L/kg) compared to healthy controls (5.07 ± 0.18 L/kg), indicating significantly altered tissue distribution patterns [5]. These findings have important implications for withdrawal period determinations, as the multiple-dose study revealed a longer withdrawal period of enrofloxacin in infected non-treated and infected chickens pre-treated with this compound compared with the healthy group [5]. For researchers designing combination therapy trials, these results underscore the necessity of comprehensive pharmacokinetic studies under disease conditions to optimize dosing regimens and avoid subtherapeutic drug concentrations.

Detailed Experimental Protocols

In Vivo Efficacy Evaluation Protocol

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in combination with other agents against experimental coccidial infections.

Experimental Animals and Housing:

  • Utilize 90 broiler chickens (1-day-old) randomly allocated into six experimental groups (n=15/group)
  • House chickens in metal cages with wire floors to prevent reinfection through coprophagy
  • Maintain at standard temperature and humidity with ad libitum access to feed and water
  • Use coccidia-free commercial diet without any anti-parasitic or anticoccidial drugs [3] [4]

Infection Model:

  • Obtain Eimeria tenella oocysts from naturally infected chickens or commercial sources
  • Sporulate oocysts in 2.5% potassium dichromate solution with aeration at 25-30°C for 72 hours
  • Challenge chickens at 14-21 days of age with 2×10⁴ sporulated oocysts via oral gavage
  • Confirm infection by examining oocyst shedding in feces 5-7 days post-infection [3]

Experimental Groups:

  • Uninfected untreated control (UUC): Negative control group
  • Infected untreated control (IUC): Positive control group
  • This compound monotherapy: Infected, treated with this compound (20 mg/kg) in drinking water for 5-7 days
  • Probiotic monotherapy: Infected, treated with probiotic complex (1 mg/mL) in drinking water
  • Combination therapy: Infected, treated with both this compound (20 mg/kg) and probiotic (1 mg/mL)
  • Prophylactic probiotic: Pre-treated with probiotics from day 10, then infected [3] [4]

Sample Collection and Analysis:

  • Monitor growth performance (body weight, feed intake) weekly
  • Collect fecal samples daily from day 5 post-infection for oocyst counting
  • Euthanize birds at day 28 post-infection for lesion scoring (0-4 scale) and histopathological examination
  • Perform statistical analysis using ANOVA with post-hoc tests (p<0.05 considered significant) [3] [4]
In Vitro Sporulation Assay Protocol

Objective: To evaluate the inhibitory effects of this compound and combination treatments on oocyst sporulation.

Oocyst Preparation:

  • Isolate oocysts from fresh fecal samples of infected animals
  • Purify using sucrose density gradient centrifugation
  • Count using McMaster chamber and adjust concentration to 2×10⁴ oocysts/mL [3]

Experimental Treatments:

  • Control group: Distilled water only
  • This compound group: 0.6 mg/mL this compound in distilled water
  • Probiotic group: Probiotic complex (1 mg/mL)
  • Combination group: this compound (0.6 mg/mL) + probiotic (1 mg/mL)

Sporulation Procedure:

  • Suspend 2×10⁴ unsporulated oocysts in 20 mL of each test solution
  • Incubate at 25-30°C for 72 hours with gentle shaking
  • Assess sporulation rate by counting sporulated oocysts using McMaster chamber
  • Express results as percentage sporulation relative to control [3]

Data Analysis:

  • Calculate sporulation inhibition percentage: [(Control % sporulation - Treatment % sporulation) / Control % sporulation] × 100
  • Perform triplicate measurements for each treatment
  • Use Student's t-test for statistical comparisons between groups

Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action and Combination Effects

G Thiamine Thiamine ThiamineUptake Thiamine Uptake in Coccidia Thiamine->ThiamineUptake This compound This compound This compound->ThiamineUptake Competitive Inhibition CarbohydrateSynthesis Carbohydrate Synthesis ThiamineUptake->CarbohydrateSynthesis EnergyProduction Energy Production CarbohydrateSynthesis->EnergyProduction ParasiteDeath Parasite Death EnergyProduction->ParasiteDeath Probiotics Probiotics ImmuneModulation Immune Modulation Probiotics->ImmuneModulation CompetitiveExclusion Competitive Exclusion Probiotics->CompetitiveExclusion GutHealth Gut Health Improvement ImmuneModulation->GutHealth CompetitiveExclusion->GutHealth GutHealth->ParasiteDeath Toltrazuril Toltrazuril Schizogony Inhibition of Schizogony Toltrazuril->Schizogony Gametogony Inhibition of Gametogony Toltrazuril->Gametogony Schizogony->ParasiteDeath Gametogony->ParasiteDeath

Experimental Workflow for Combination Therapy Evaluation

G AnimalPreparation Animal Preparation (90 broiler chickens) RandomAllocation Random Allocation (6 groups of 15) AnimalPreparation->RandomAllocation ExperimentalInfection Experimental Infection (2×10⁴ E. tenella oocysts) RandomAllocation->ExperimentalInfection TreatmentGroups Treatment Groups ExperimentalInfection->TreatmentGroups Group1 Uninfected control TreatmentGroups->Group1 Group2 Infected untreated TreatmentGroups->Group2 Group3 This compound (20 mg/kg) TreatmentGroups->Group3 Group4 Probiotic (1 mg/mL) TreatmentGroups->Group4 Group5 This compound + Probiotic TreatmentGroups->Group5 Group6 Prophylactic Probiotic TreatmentGroups->Group6 DataCollection Data Collection Group1->DataCollection Group2->DataCollection Group3->DataCollection Group4->DataCollection Group5->DataCollection Group6->DataCollection Performance Growth Performance (BW, BWG, FCR) DataCollection->Performance OocystOutput Oocyst Shedding (OPG counting) DataCollection->OocystOutput LesionScoring Lesion Scoring (0-4 scale) DataCollection->LesionScoring Histopathology Histopathological Analysis DataCollection->Histopathology StatisticalAnalysis Statistical Analysis (ANOVA, p<0.05) Performance->StatisticalAnalysis OocystOutput->StatisticalAnalysis LesionScoring->StatisticalAnalysis Histopathology->StatisticalAnalysis

Conclusion and Research Implications

The comprehensive analysis of this compound in combination therapy protocols reveals differential outcomes depending on the companion therapeutic agent. While This compound-toltrazuril combinations demonstrate clear synergistic effects in rabbits, the This compound-probiotic combinations show more complex outcomes with improved mortality rates but unexpectedly higher lesion scores in poultry [3] [2] [4]. These findings underscore the importance of species-specific considerations and mechanistic compatibility when designing combination therapy approaches.

Future research directions should focus on optimizing timing and sequencing of combination therapies, exploring novel agent partnerships with this compound, and investigating the molecular basis for the observed differential outcomes. Particular attention should be given to understanding the immunomodulatory interactions between this compound and probiotic strains that result in reduced mortality despite higher lesion scores. Additionally, comprehensive pharmacokinetic studies of combination regimens under various disease states are essential for establishing appropriate dosing protocols and withdrawal periods [5].

The development of effective combination therapies incorporating this compound represents a promising strategy for addressing the growing challenge of drug-resistant coccidial strains while potentially reducing the required doses of chemical therapeutics. Such approaches align with increasing consumer demand for reduced chemical residues in poultry products while maintaining effective control of this economically significant parasitic disease [6].

References

Why Matrix Interference Occurs in Amprolium Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Matrix interference arises because biological samples and feed are complex mixtures. When you analyze amprolium in chicken plasma, feeds, or wastewater, co-extracted substances like fats, proteins, pigments, and other organic compounds can co-elute with the target analyte, obscuring its signal [1] [2]. This complexity can lead to poor chromatography, ionization suppression in mass spectrometry, or unexpected peaks on chromatograms [2]. One study noted that a peak from the plasma sample itself appeared at the same position as a potential internal standard, rendering that standard unusable [1].

Troubleshooting Guides & FAQs

Here are answers to specific issues you might encounter, with detailed methodologies.

Challenge Recommended Solution Key Parameters & Expected Outcome

| Low Recovery from Feed [2] | Modified QuPPe Extraction: Use acidified methanol for efficient extraction of polar this compound. | Extraction Solvent: Methanol with 1% acetic acid. Purification: d-SPE with C18. Outcome: Improved recovery for polar veterinary drugs in complex feed. | | Interference in Plasma [1] | HPLC with Post-Column Derivatization: Analyze via ion-pair complex formation for selective fluorescence detection. | Internal Standard: Beclotiamine. Detection: Fluorescence after post-column reaction. Outcome: Enhanced selectivity and sensitivity for low-concentration plasma analysis. | | Interference in Wastewater/Formulations [3] [4] | Ion-Pair Spectrophotometry/Fluorimetry: React this compound with Eosin Y to form a complex. | Reagent: Eosin Y in acidic medium (acetate buffer, pH 3-3.5). Detection: Measure absorbance at 547 nm or fluorescence quenching at λem 552 nm. Outcome: Simple, sensitive method selective for the drug's tertiary amino group. | | Multi-Drug Analysis & Degradation Products [4] | Stability-Indicating RP-HPLC: Use a simple isocratic method to separate this compound from other drugs and stress-induced impurities. | Column: C18 (e.g., Supelcosil, 4.6x250 mm, 5 µm). Mobile Phase: 0.05 M KH2PO4:Acetonitrile (80:20, v/v). Flow Rate: 2.0 mL/min. Detection: UV at 260 nm. Outcome: Clear separation of this compound from sulfaquinoxaline, diaveridine, and vitamin K3. |

Detailed Experimental Protocol: Ion-Pair Based Spectrophotometric Determination [3]

This method is suited for aqueous samples like wastewater and is effective against interference from common pharmaceutical excipients.

  • Reagent Preparation:

    • Eosin Y Solution: ( 5 \times 10^{-3} ) M, prepared in deionized water.
    • Acetate Buffer (2 M): Adjust to pH 3.5 for spectrophotometry.
    • This compound Standard: Prepare a stock solution of 1 mg/mL in deionized water. Perform serial dilutions to obtain working standards.
  • Procedure:

    • Transfer appropriate volumes of this compound working standard into a series of 10 mL volumetric flasks.
    • Add 1.0 mL of the 2 M acetate buffer (pH 3.5) to each flask.
    • Add 1.0 mL of ( 5 \times 10^{-3} ) M Eosin Y solution.
    • Dilute to the mark with deionized water and mix thoroughly.
    • Measure the absorbance at 547 nm against a reagent blank prepared similarly but without this compound.
  • Optimization Notes:

    • pH is critical: Maximum color formation for this compound occurs at pH 3.5. A higher or lower pH significantly reduces the response [3].
    • Buffer Volume: 1.0 mL of 2 M acetate buffer provided the highest absorbance. The volume can be optimized for your specific setup [3].
    • Specificity: The method targets the tertiary amino group of this compound, forming a stable ion-pair complex that minimizes interference from non-nitrogenous matrix components.

Performance Data of Different Methods

The table below summarizes key performance metrics from the cited literature to help you select and validate an appropriate method.

Method Matrix Linear Range LOD / LOQ Recovery Citation
HPLC (Post-Column Reaction) Chicken Plasma Not specified Highly sensitive (for low therapeutic levels) Not specified [1]

| Spectrophotometry (Eosin Y) | Wastewater | 100–5000 ng/mL | LOD: 45 ng/mL LOQ: 136 ng/mL | Validated per ICH guidelines | [3] | | Spectrofluorimetry (Eosin Y) | Wastewater | 500–2000 ng/mL | LOD: 142 ng/mL LOQ: 429 ng/mL | Validated per ICH guidelines | [3] | | LC-MS/MS (Modified QuPPe) | Animal Feed | 10–1250 µg/kg (in feed) | LOQ: 10 µg/kg (in feed) | 70.8–118.4% | [2] | | Stability-Indicating HPLC | Veterinary Formulation | 20–60 µg/mL | Validated per ICH guidelines | Validated per ICH guidelines | [4] |

Method Selection Workflow

This flowchart outlines a logical process for selecting the best approach based on your sample matrix and analysis goals.

Start Start: this compound Analysis Matrix What is your sample matrix? Start->Matrix Plasma Chicken Plasma Matrix->Plasma Biological Feed Animal Feed Matrix->Feed Complex Solid Water Wastewater / Formulations Matrix->Water Aqueous M1 HPLC with Post-Column Derivatization & Fluorescence Plasma->M1 MultiRes Multi-Residue Analysis Feed->MultiRes Goal What is your primary goal? Water->Goal HighSens Require High Sensitivity Goal->HighSens Trace-Level Routine Routine / Quick Analysis Goal->Routine Simplicity/Cost HighSens->M1 Yes M3 Stability-Indicating RP-HPLC (with C18 column) HighSens->M3 No M2 LC-MS/MS with Modified QuPPe Preparation MultiRes->M2 Yes MultiRes->M3 No M4 Spectrophotometry (with Eosin Y reaction) Routine->M4

References

optimizing amprolium extraction yield from tissues

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Amprolium

While detailed extraction protocols are limited in the search results, the following validated methods can serve as a reference for developing your own extraction and quantification workflows.

Method Principle / Technique Key Application Context Reference
Reversed-Phase HPLC [1] Separation on a C18 column with UV detection at 260 nm. Simultaneous determination in veterinary formulations (combined with other drugs).
Potentiometric Sensor [2] Carbon paste electrode modified with nickel oxide nanoparticles and CNTs. Determination in pharmaceutical preparations and chicken meat.
Spectrophotometry [3] Ion-pair complex formation with dyes (e.g., Bromocresol Green), extracted into chloroform. Analysis of raw materials and formulated powder.
LC-MS/MS [4] Liquid chromatography coupled with tandem mass spectrometry. Determination in wastewater (indicating high sensitivity).

Detailed Experimental Protocols

Here is a closer look at two of the key methodologies that could be adapted for tissue analysis.

Stability-Indicating HPLC Method

This method was developed for formulations but provides a robust foundation for analysis [1].

  • Chromatographic Conditions:
    • Column: Supelcosil C18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer : Acetonitrile (80:20, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: UV at 260 nm
    • Injection Volume: 10 µL
  • Sample Preparation (for formulation): Accurately weigh the sample and dissolve in a diluent of water and acetonitrile (10:90, v/v). Sonicate and dilute to the required concentration.
  • Linearity: The method was linear for this compound in the range of 20.0–60.0 µg mL⁻¹.
Potentiometric Sensor for Chicken Meat

This method directly applies to tissue analysis and details a sample preparation procedure [2].

  • Electrode: Carbon paste electrode modified with multi-walled carbon nanotubes and nickel oxide nanoparticles (NiO NPs@MWCNT).
  • Sample Preparation (for chicken meat):
    • Homogenize 1.0 g of chicken meat sample.
    • Extract by shaking for 5 minutes with 10 mL of a 1.0 x 10⁻³ M this compound solution.
    • Filter the mixture.
    • Dilute the filtrate with deionized water before potentiometric measurement.

Troubleshooting Common Experimental Challenges

The following workflow outlines a logical approach to troubleshoot and optimize your this compound extraction process, based on general analytical principles.

Start Low Extraction Yield Step1 Evaluate Extraction Solvent Start->Step1 Step2 Optimize Homogenization Step1->Step2 Note1 Consider solvent polarity, pH, and use of additives. Step1->Note1 Step3 Review Clean-up & Concentration Step2->Step3 Note2 Ensure complete tissue disruption and efficient contact with solvent. Step2->Note2 Step4 Verify Final Analysis Method Step3->Step4 Note3 Check for unnecessary loss of analyte during purification or evaporation. Step3->Note3 Note4 Validate method with spiked samples and use internal standards. Step4->Note4

Frequently Asked Questions

  • What is the most sensitive technique for confirming this compound residues? While HPLC-UV is common, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is recognized as the most sensitive and specific technique for confirmatory analysis, especially in complex matrices like tissues [4].

  • How can I check if my analytical method is stability-indicating? A stability-indicating method must reliably quantify the active drug without interference from degradation products. This is typically proven by subjecting the drug to stress conditions (acid, base, oxidation, heat, light) and demonstrating that the analyte peak is pure and unaffected by new degradation peaks [1] [5].

  • Are there greener analytical alternatives for this compound? Yes. Modern method development emphasizes green chemistry. The HPLC method cited was assessed with greenness metrics (GAPI, AGREE) [1]. The potentiometric sensor is also an eco-friendlier alternative as it avoids organic solvents [2].

References

addressing amprolium peak asymmetry in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Amprolium Peak Asymmetry

For quick reference, the table below summarizes the primary issues and corresponding solutions for asymmetric this compound peaks.

Problem Type Primary Causes Recommended Solutions

| Peak Tailing [1] [2] | - Chemical (pH): Mobile phase pH too close to analyte pKa. [1]

  • Column Issues: Loss of endcapping, aged column, ionic interactions with silanol groups. [1] [2]
  • Contamination: Buildup of sample matrix on guard/analytical column. [2] | - Adjust mobile phase pH to be ≥2 units away from analyte pKa. [1]
  • Use endcapped columns or dedicated columns for basic compounds. [2] [3]
  • Replace guard column; clean or replace analytical column. [2] | | Peak Fronting [1] [3] [4] | - Overloading: Sample concentration or volume is too high. [1] [4]
  • Solvent Incompatibility: Sample solvent stronger than mobile phase. [1] [4]
  • Column Damage: Void formed at column inlet. [2] [5] | - Dilute sample or reduce injection volume. [1] [4]
  • Dissolve sample in the mobile phase or a weaker solvent. [1] [4]
  • Replace the column. [2] |

The following decision flowchart can help guide your systematic troubleshooting process.

G Start This compound Peak Asymmetry SymmetryCheck Peak Shape Assessment Start->SymmetryCheck Tailing Peak Tailing SymmetryCheck->Tailing Fronting Peak Fronting SymmetryCheck->Fronting T1 All peaks or just this compound? Tailing->T1 F1 Check for Column Overload Fronting->F1 T1_All All Peaks Tail T1->T1_All T1_One Primarily this compound Tails T1->T1_One T1_All_C1 Guard column contaminated? T1_All->T1_All_C1 T1_One_C1 Mobile phase pH near pKa? T1_One->T1_One_C1 T1_All_S1 Replace guard column T1_All_C1->T1_All_S1 Yes T1_All_C2 Column voided? T1_All_C1->T1_All_C2 No T1_All_S2 Replace analytical column T1_All_C2->T1_All_S2 Yes T1_One_S1 Adjust pH (≥2 units from pKa) T1_One_C1->T1_One_S1 Yes T1_One_C2 Column aged/degraded? T1_One_C1->T1_One_C2 No T1_One_S2 Clean or replace column T1_One_C2->T1_One_S2 Yes F1_S1 Dilute sample or reduce injection volume F1->F1_S1 F1_C1 Problem solved? F1_S1->F1_C1 F2 Check Sample Solvent F1_C1->F2 No F2_S1 Use mobile phase or weaker solvent F2->F2_S1 F2_C1 Problem solved? F2_S1->F2_C1 F3 Suspect column damage/void F2_C1->F3 No F3_S1 Replace analytical column F3->F3_S1

Detailed Troubleshooting Guides

Addressing Peak Tailing

Peak tailing occurs when the back half of the peak is broader than the front half. For this compound, this is often chemically induced [1].

  • Mobile Phase pH Adjustment: this compound is a basic substance. In an acidic mobile phase, it becomes ionized (positively charged), which can lead to secondary interactions with residual silanol groups on the silica-based stationary phase, causing tailing [1] [2].
    • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to suppress ionization and minimize these interactions [1]. A commonly used buffered mobile phase for this compound is 0.05 M potassium dihydrogen phosphate (KH₂PO₄) adjusted to the required pH [6].
  • Column Selection and Maintenance: Over time, the endcapping on reversed-phase columns can degrade, exposing more silanol groups and worsening tailing for basic compounds [2].
    • Solution: Use columns specifically designed for basic compounds, which have enhanced deactivation of silanol groups [2]. If tailing appears gradually, replace the guard cartridge. If the problem persists, clean or replace the analytical column [1] [2].
Addressing Peak Fronting

Peak fronting, where the front of the peak is broader than the back, is often related to physical overload or solvent effects [1] [4].

  • Eliminate Sample Overload: Injecting too much sample, either in mass or volume, can overwhelm the column's binding capacity, causing molecules to elute prematurely and creating a fronting peak [1] [4].
    • Solution: Dilute your sample or reduce the injection volume. It is better to inject a larger volume of a dilute sample dissolved in the mobile phase than a small volume of a highly concentrated sample in a strong solvent [1].
  • Match Sample and Mobile Phase Solvents: If the sample is dissolved in a solvent stronger than the mobile phase (e.g., higher organic content), it can disrupt the initial binding of the analyte to the stationary phase [1] [4].
    • Solution: Ideally, dissolve the sample in the mobile phase used at the start of the HPLC run. For difficult samples, ensure the injection volume is small enough to negate the solvent strength effect [1].

Frequently Asked Questions

Q1: How do I quantitatively measure peak asymmetry? Two common metrics are used [7] [5]:

  • USP Tailing Factor (T): Measured at 5% of the peak height. A value of 1.0 is perfectly symmetrical; >1.0 indicates tailing [2] [5].
  • Asymmetry Factor (As): Measured at 10% of the peak height. Similarly, a value of 1.0 is ideal [5]. Most system suitability tests require a tailing factor below a specified limit, often less than 1.5-2.0 [5].

Q2: What are the impacts of poor peak symmetry? Asymmetric peaks can lead to several analytical issues [2] [5]:

  • Reduced Resolution: Closely eluting peaks may not be fully separated.
  • Inaccurate Quantitation: Poor integration at the peak start or end leads to incorrect area calculations.
  • Lower Sensitivity: Tailing decreases peak height, raising detection limits.

Q3: A published method for this compound showed symmetric peaks, but mine are tailing. What should I check first? First, verify your mobile phase pH and buffer concentration against the reference method, as these are critical for this compound [1] [6]. Then, check the condition of your column. If it is old or contaminated, replace the guard column or the analytical column itself [2].

Experimental Protocol for this compound HPLC Analysis

This is a validated stability-indicating method for the simultaneous analysis of this compound and other drugs, which you can adapt [6].

  • Instrumentation: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, auto-sampler, column oven, and UV detector.
  • Chromatographic Conditions:
    • Column: Supelcosil C18 (4.6 mm x 25 cm, 5 µm) or equivalent [6].
    • Mobile Phase: 0.05 M KH₂PO₄ : Acetonitrile = 80 : 20 (v/v). Filter and degas before use.
    • Flow Rate: 2.0 mL/min.
    • Detection Wavelength: 260 nm.
    • Injection Volume: 10 µL.
    • Temperature: Ambient.
  • Sample Preparation:
    • Stock Solution (~200 µg/mL for AMP): Accurately weigh about 500 mg of this compound HCl and transfer to a 25 mL volumetric flask. Dissolve and make up to volume with a diluent of water and acetonitrile (10:90, v/v) [6].
    • Working Standard Solutions: Prepare serial dilutions from the stock solution using the same diluent to create a calibration curve.

References

Analytical Techniques for Resolving Spectral Overlap

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the table below summarizes three effective approaches for analyzing amprolium, particularly in the presence of spectrally overlapping compounds.

Analytical Technique Key Principle Analyzed Compounds Key Performance Data Best For
Ion-Pair Spectrophotometry [1] [2] Formation of a colored ion-pair complex with Eosin Y, measured at 547 nm. This compound (and Triclabendazole). LOD: 45 ng/mL; LOQ: 136 ng/mL; Linearity: 100-5000 ng/mL [1] [2] Simple, cost-effective quantitative analysis.
Ion-Pair Spectrofluorimetry [1] [2] Fluorescence quenching of Eosin Y due to complex formation, measured at λem 552 nm (λex 470 nm). This compound (and Triclabendazole). LOD: 142 ng/mL; LOQ: 429 ng/mL; Linearity: 500-2000 ng/mL [1] [2] Higher sensitivity for this compound in specific ranges.
Chemometrics (GA-ANN) [3] Mathematical resolution of overlapped spectra using artificial intelligence and variable selection. Caffeine, Codeine, Paracetamol, & p-Aminophenol (Principle applicable to this compound mixtures). Model: GA-ANN outperformed PLS-1 in resolving highly overlapped spectra [3]. Complex mixtures where traditional separation is difficult.

Troubleshooting Guide & FAQs

Q1: My HPLC peaks for this compound and other compounds are overlapping or co-eluting. What should I check first? [4] [5]

Follow this logical troubleshooting pathway to diagnose and resolve the issue:

HPLC_Troubleshooting Start HPLC Peak Overlap/Co-elution CheckPeakShape Check Peak Shape for All Peaks Start->CheckPeakShape SinglePeak Only a single peak is affected? CheckPeakShape->SinglePeak AllPeaks All or most peaks are affected? CheckPeakShape->AllPeaks MethodIssue Suspected Separation Issue SinglePeak->MethodIssue SystemIssue Suspected System/Column Issue AllPeaks->SystemIssue AdjustParams Adjust Method Parameters MethodIssue->AdjustParams Confirmed CheckColumn Check/Replace HPLC Column SystemIssue->CheckColumn Confirmed

Q2: How can I confirm that a single HPLC peak is actually pure and not two co-eluting compounds? [5]

  • Use a Diode Array Detector (DAD): Collect multiple UV spectra (e.g., ~100) across the entire peak. If the spectra are identical, the peak is likely pure. Shifting spectra indicate co-elution [5].
  • Use Mass Spectrometry (MS): Take spectra along the peak. Changes in the mass spectral profile confirm the presence of multiple compounds [5].

Q3: I am using UV-Vis spectroscopy, and the spectra of this compound and its degradants/impurities are heavily overlapped. What are my options?

  • Employ Chemometric Methods: Techniques like Partial Least Squares (PLS) or Artificial Neural Networks (ANN) are powerful for extracting quantitative information from overlapped spectra without physical separation [3].
  • Apply Variable Selection: Use algorithms like Genetic Algorithms (GA) to identify the most meaningful wavelengths for analysis, which can significantly improve the model's accuracy and robustness (GA-ANN) [3].

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound via Ion-Pair Complex [1]

This method is straightforward and relies on accessible instrumentation.

  • Workflow Overview:

Spectro_Workflow A Prepare this compound Standard Solution B Add Eosin Y Reagent (5 × 10⁻³ M) A->B C Add Acetate Buffer (pH 3.5) B->C D Dilute to Volume with Deionized Water C->D E Measure Absorbance at 547 nm D->E

  • Materials & Reagents:
    • Drug Standard: Pure this compound.
    • Reagent: Eosin Y (5 × 10⁻³ M aqueous solution).
    • Buffer: 2 M Acetate buffer, pH 3.5.
    • Solvent: Deionized water.
    • Instrument: Double-beam UV-Vis spectrophotometer [1].
  • Step-by-Step Procedure:
    • Standard Solution: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). Dilute to working concentrations.
    • Reaction: Transfer appropriate volumes of the standard working solution to a 10 mL volumetric flask.
    • Add Reagents: Add 1.0 mL of acetate buffer (pH 3.5), followed by 1.0 mL of Eosin Y solution.
    • Dilution: Make up to the mark with deionized water and mix thoroughly.
    • Measurement: Measure the absorbance of the resulting orange-red complex at 547 nm against a prepared reagent blank.
    • Calibration: Construct a calibration curve by plotting absorbance versus this compound concentration [1].
  • Critical Notes:
    • pH is Critical: Maximum absorbance for this compound is achieved at pH 3.5. Deviation will reduce sensitivity [1].
    • Specificity: The method targets the tertiary amino group in the this compound structure [1].
Protocol 2: HPLC Method for Multi-Residue Analysis (Including this compound) [6]

This method is applicable for complex matrices like chicken meat and eggs.

  • Materials & Instrumentation:
    • HPLC System: Equipped with a Diode Array Detector (DAD), e.g., Dionex Ultimate 3000.
    • Column: XBridge C18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Filtered through a 0.45 µm membrane [6].
  • Key Steps:
    • Sample Preparation: For chicken meat and eggs, a simple and green solvent-based extraction and purification procedure is used [6].
    • Separation & Detection: The four drugs (this compound, Sulphadimidine, Sulphaquinoxaline, Menadione) are separated on the C18 column and quantified using the DAD [6].
  • Method Advantages:
    • Green Chemistry: The extraction process is designed to be environmentally friendly [6].
    • Multi-Residue: Allows for simultaneous monitoring of multiple drug residues, which is highly efficient for routine analysis [6].

References

Key Validation Parameters and Examples from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative performance data from validated methods for antibiotic analysis, which serve as excellent benchmarks for your amprolium method.

Antibiotic Analyzed Analytical Technique Linearity Range Accuracy (% Recovery) Precision (% RSD) Key Validation Parameters Demonstrated Source
Ampicillin in serum HPLC-UV 2–128 mg/L >90% (Bias <10%) <10% (intra- & inter-day) Specificity, LLOQ, accuracy, precision, robustness, stability [1]
Azithromycin & Rifampicin in capsules RP-HPLC 25–150% target conc. 96.6–103.9% <2% Specificity (peak purity >0.999), system suitability, linearity (R²=0.998) [2]
Ampicillin in milk SERS (Microfluidic) Trace concentrations N/R N/R Sensitivity, minimal sample prep (20 μL), rapid analysis (10 min) [3]
Antimicrobial compounds Microdilution (Colorimetric) N/A 75–122% <26% Linearity (R²>0.95), precision, accuracy, robustness [4]

N/R = Not Reported; N/A = Not Applicable

Detailed Experimental Protocol: HPLC-UV Method for Antibiotics

This detailed methodology, adapted from a validated procedure for quantifying ampicillin in human serum, provides a robust template for an this compound protocol [1].

1. Sample Preparation (Protein Precipitation)

  • Procedure: Mix 100 µL of serum sample with 200 µL of Internal Standard (IS) solution (e.g., caffeine in acetonitrile:methanol). Vortex the mixture for 10 seconds and centrifuge at 8000 x g for 3 minutes. Transfer 100 µL of the supernatant, dilute it 1:6 with water, and vortex again for 10 seconds [1].
  • Troubleshooting Tip: If recovery is low, ensure the precipitation solvent is added rapidly and vortexed immediately to form a uniform protein pellet.

2. Chromatographic Separation

  • Column: Reversed-phase C18 column (e.g., 150 x 2.0 mm, 2.2 µm particle size) with a suitable guard column [1].
  • Mobile Phase: Utilize a gradient elution with two eluents for optimal separation.
    • Eluent A: 0.1% Formic acid in water.
    • Eluent B: 0.1% Formic acid in acetonitrile [1].
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 50°C.
  • Detection: UV detector at 210 nm (wavelength may require optimization for this compound) [1].

3. Calibration Standards

  • Prepare a primary stock solution of this compound and serially dilute it in blank matrix to create a calibration curve. The cited study used seven concentrations spanning the expected range (e.g., 2–128 mg/L) [1]. For low concentrations, ensure the range adequately covers the Limit of Quantification (LLOQ).

The following workflow diagram illustrates the key stages of this analytical method.

Start Start Method Validation SP Sample Preparation (Protein Precipitation) Start->SP CS Prepare Calibration Standards & QCs SP->CS Analysis Chromatographic Analysis (HPLC-UV) CS->Analysis Cal Construct Calibration Curve Analysis->Cal Val Assess Validation Parameters Cal->Val End Report Results Val->End

Frequently Asked Questions (FAQs)

Q1: My calibration curve has a poor correlation coefficient (R²). What could be the cause?

  • A: This is often related to issues with standard preparation or instrument performance.
    • Check Standard Preparation: Ensure serial dilutions are performed accurately with calibrated pipettes. Verify the stability of the stock and working solutions.
    • Verify System Suitability: Before running the calibration curve, perform a system suitability test. The method for azithromycin required a peak purity index >0.999 and a precise retention time, indicating a stable and specific system [2].

Q2: How can I confirm my method is specific for this compound and there is no interference?

  • A: Specificity is demonstrated by analyzing blank samples and checking for interfering peaks at the same retention time as this compound.
    • Procedure: Analyze a minimum of 6 different sources of blank matrix (e.g., serum, feed extract). The blank should not show any significant peak at the retention time of this compound or the internal standard. As per the guideline, the signal at the LLOQ should be at least 6 times the signal of the blank [1].

Q3: What are the acceptance criteria for accuracy and precision in a validation study?

  • A: Acceptance criteria are predefined based on regulatory guidelines [5]. The cited studies provide a practical benchmark:
    • Accuracy: The measured bias (deviation from the true value) should typically be within ±15% for all quality control (QC) levels, and ±20% at the LLOQ [1].
    • Precision: The coefficient of variation (% CV) for both within-run and between-run precision should be ≤15% for QCs, and ≤20% at the LLOQ [1].

Q4: My analyte peak is showing tailing or poor resolution. How can I improve the chromatography?

  • A: Peak shape issues are often related to the chromatographic conditions.
    • Optimize Mobile Phase: Adjust the pH or the ratio of organic solvent in the mobile phase. Using a buffer like potassium dihydrogen phosphate, as in the azithromycin method, can sometimes improve peak shape [2].
    • Check Column Health: A degraded or contaminated column can cause poor performance. Consider replacing the guard column or the analytical column itself.

Important Considerations for Your Guide

  • Regulatory Foundations: The ICH Q2(R2) guideline is the international standard for validating analytical procedures. It defines the core parameters you must address, including specificity, accuracy, precision, and linearity [5].
  • Adaptation is Key: Remember that the values and conditions provided are for specific antibiotics. You will need to experimentally optimize the mobile phase composition, detection wavelength, and sample preparation steps specifically for this compound's chemical properties.
  • Defining the LLOQ: For low-concentration analysis, rigorously establishing the Lower Limit of Quantification is critical. The LLOQ should have a signal-to-noise ratio >10, and demonstrate acceptable accuracy and precision (e.g., ±20%) [1].

References

preventing thiamine deficiency during amprolium therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Amprolium Induces Deficiency

This compound is a thiamine antagonist. Its molecular structure is similar to that of thiamine (Vitamin B1), allowing it to competitively inhibit thiamine's transport and cellular uptake [1] [2] [3].

  • Primary Mechanism: It blocks thiamine transporters in the intestinal tract, reducing dietary thiamine absorption [4].
  • Secondary Mechanisms: It can also interfere with thiamine transport across the blood-brain barrier and into cells [3].
  • Consequence: This disruption leads to a functional thiamine deficiency, affecting key metabolic enzymes and causing the clinical and pathological signs observed in research models [3].

Detecting Thiamine Deficiency: Key Methods for Researchers

Early and accurate detection of thiamine deficiency is crucial for successful intervention. The following table summarizes the primary testing methodologies.

Method Sample Type Key Measurement Research Utility & Interpretation
Erythrocyte Transketolase Activation (ETKA) Whole blood/Erythrocytes Enzyme activation coefficient after adding TDP Functional assay; >15-25% activation indicates deficiency; >40% associated with severe neurological impact [5]
High-Performance Liquid Chromatography (HPLC) Whole blood, Erythrocytes, Serum Direct concentration of Thiamine Diphosphate (TDP) Direct quantification; rodent model reference ~70-180 nmol/L for erythrocyte TPP; precise but requires specific equipment [5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Whole blood Direct concentration of TDP Gold standard for sensitivity and specificity; reference ranges vary by lab (e.g., 78–185 nmol/L) [5]
Microbiological Assay Whole blood, Serum Total vitamin B1 content via microbial growth Functional bioassay; suitable for research; measures total bioactive thiamine [6] [7]

The experimental workflow for assessing thiamine status typically follows a structured path, as visualized below.

Start Start: Animal Model on this compound Diet Sample Collect Blood Sample Start->Sample Method Select Assay Method Sample->Method LCMS LC-MS/MS Method->LCMS  High Sensitivity HPLC HPLC Method->HPLC  Direct Quantification ETKA ETKA Method->ETKA  Functional Assessment Micro Microbiological Assay Method->Micro  Bioactivity Measure Analyze Analyze Results LCMS->Analyze HPLC->Analyze ETKA->Analyze Micro->Analyze Decision TDP/ETKA in Deficient Range? Analyze->Decision Deficient Confirm Thiamine Deficiency Decision->Deficient Yes Normal Normal Thiamine Status Decision->Normal No

Prevention & Reversal: Thiamine Supplementation Protocols

The core strategy for preventing and reversing deficiency is parenteral thiamine supplementation, as oral absorption is likely compromised by this compound.

  • Dosing Strategy: Research and clinical evidence suggest that a single dose of 100 mg of thiamine administered intraperitoneally (IP) or intramuscularly (IM) is often sufficient to fully replenish body stores and reverse acute metabolic disturbances, such as lactic acidosis [8]. Higher or repeated doses may be necessary for severe, chronic deficiency states.
  • Rationale for Parenteral Administration: Because this compound competes with thiamine for intestinal absorption [4], oral supplementation may be ineffective. Bypassing the gut via injection ensures reliable delivery.
  • Monitoring Efficacy: A rapid normalization of elevated blood lactate levels can serve as a key biochemical indicator of successful treatment, often occurring within hours of thiamine administration [8].

Frequently Asked Questions for Researchers

Q1: What are the expected clinical signs of thiamine deficiency in rodent models? Rodents may exhibit weight loss with hyporexia (reduced appetite), and demonstrate reduced behavioral parameters including impaired locomotion, exploratory activity, and motor coordination [3]. In severe cases, neurological signs can progress to seizures and death.

Q2: Can I use oral thiamine supplementation during this compound studies? It is not recommended. The primary mechanism of this compound is to block intestinal thiamine absorption [4]. Therefore, oral thiamine is likely to be ineffective. Parenteral administration (IP or IM) is the preferred route for rescue therapy [8] [3].

Q3: How quickly can I expect to see improvement after supplementation? Metabolic improvements, such as the normalization of blood lactate, can occur within hours [8]. Behavioral and gross clinical symptoms may take longer to resolve, from days to over a week, depending on the severity and duration of the deficiency [8].

Q4: Are there any other compounds that can mitigate this compound's effects? Research in mice suggests that the antioxidant and anti-inflammatory compounds Trolox and Dimethyl Sulfoxide (DMSO) can partially ameliorate the behavioral and metabolic changes induced by this compound, indicating that oxidative stress is a key mechanism in the resulting pathology [3].

References

Experimental Protocols for Evaluating Amprolium Resistance

Author: Smolecule Technical Support Team. Date: February 2026

To assess anticoccidial efficacy against Eimeria field isolates, researchers typically conduct controlled battery cage trials. Below is a generalized workflow derived from established methodologies [1] [2].

G cluster_0 Key Recorded Parameters start Start: Isolate & Propagate Eimeria Oocysts A Animal Groups & Diet start->A B Inoculate with Sporulated Oocysts A->B C Monitor & Record Parameters B->C D Calculate Efficacy Indices C->D P1 Weight Gain (WG) P2 Feed Conversion Ratio (FCR) P3 Lesion Score (LS) P4 Oocyst Index (OI) P5 Mortality E Interpret Resistance Level D->E

Diagram Title: Workflow for Anticoccidial Sensitivity Testing (AST)

  • Isolate Propagation & Inoculum Preparation: Collect Eimeria field isolates from farm litter or intestinal contents of infected birds. Sporulate oocysts in 2.5% potassium dichromate solution at room temperature for approximately 7 days. Determine the infective dose for challenge studies to ensure the production of measurable lesions without excessive mortality [1] [2].
  • Experimental Design & Diet: Use male broiler chicks, randomly assigned to battery cages or floor pens. Include groups for each anticoccidial tested, an infected non-medicated control (INC), and a non-infected non-medicated control (NNC). Administer the medicated diet (e.g., amprolium at 113 g/ton or 500 ppm) from a few days before inoculation until the end of the trial [1] [3].
  • Data Collection & Analysis: Key parameters are individually recorded. The primary period for data collection is typically up to 7 days post-inoculation (dpi) for battery trials, or over the full growth cycle (e.g., 42 days) in floor-pen studies [1] [2] [3].

Efficacy Evaluation & Resistance Interpretation

The data collected is synthesized using standardized indices to evaluate drug performance and classify resistance levels. The following table summarizes the common indices and their interpretation [1].

Evaluation Index Calculation Method Interpretation of Results

| Global Index (GI) | Complex formula incorporating Weight Gain, FCR, Lesion Score, and Oocyst Index relative to control groups. | ≥90% of NNC GI: Very good efficacy 80-89%: Good efficacy 70-79%: Limited efficacy 50-69%: Partially resistant <50%: Resistant | | Anticoccidial Sensitivity Test (AST) | Based on the reduction in mean lesion score (LS) compared to the Infected Non-Medicated Control (INC). | ≥50% reduction: Fully sensitive 31-49% reduction: Reduced sensitivity/Partial resistance 0-30% reduction: Resistant | | Optimum Anticoccidial Activity (OAA) | Uses a Growth and Survival Ratio (GSR). | ≥75%: Sensitive 51%-74%: Partially resistant ≤50%: Resistant |

Frequently Asked Questions for Researchers

What is the mechanism of action of this compound, and how does resistance develop?

  • Mechanism of Action: this compound is a thiamine (Vitamin B1) analog. It competitively inhibits the thiamine transporter in meronts of Eimeria spp., blocking carbohydrate synthesis and leading to parasite starvation [4].
  • Resistance Development: Resistance in Eimeria develops rapidly following field use. The molecular mechanisms are not fully elucidated, but mating experiments suggest that resistance traits may be transferable between coccidial gametes, supplementing the primary mechanism of clonal expansion of resistant strains [4].

Are some synthetic anticoccidials more prone to resistance than this compound? A long-term floor-pen study compared the performance of several synthetics over seven trials. Contrary to the common belief that "strong" chemicals rapidly develop resistance, the performance (weight gain and FCR) of this compound, clopidol, and zoalene declined at a similar rate. This suggests that under the study conditions, these anticoccidials had comparable patterns of resistance development [3].

What is the cross-resistance and regulatory perspective regarding this compound and antibacterial resistance?

  • Lack of Antibacterial Activity: The European Food Safety Authority (EFSA) notes that this compound is not considered to have significant antibacterial activity at clinically relevant concentrations. Therefore, selection for bacterial antimicrobial resistance (AMR) or promotion of AMR gene transfer is not considered a relevant hazard for this drug [4].
  • Resistance in Eimeria*: Some *Eimeria species, such as E. acervulina and E. maxima, are noted to be more likely intrinsically resistant than E. tenella [4].

Key Takeaways for Resistance Management

  • Implement Robust Monitoring: Regular Anticoccidial Sensitivity Testing (AST) is crucial to track the sensitivity of field isolates to this compound and other drugs in your region [1].
  • Adopt Strategic Rotation: Use this compound in a planned rotation or shuttle program with other anticoccidial classes (e.g., ionophores, other synthetics like toltrazuril) to reduce selection pressure for resistance [2].
  • Combine Control Methods: Consider integrating live anticoccidial vaccines with chemical programs. This introduces drug-sensitive parasite strains into the environment and helps maintain a population susceptible to anticoccidials [3].

References

stability challenges in amprolium pharmaceutical preparations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Amprolium Stability

Here are answers to common technical questions you might encounter:

  • What are the main factors that affect this compound's stability in formulations? this compound can degrade when exposed to acidic or alkaline conditions, oxidizing agents, and high temperatures [1]. Developing a formulation often involves protecting the drug from these stressors and using a stability-indicating method to monitor degradation.

  • How can I analyze this compound in the presence of its degradation products? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. One validated approach uses a C18 column with an isocratic mobile phase of 0.05 M potassium dihydrogen phosphate and acetonitrile (80:20, v/v) at a flow rate of 2.0 mL/min, with UV detection at 260 nm [1]. This method can successfully separate this compound from its forced degradation products.

  • Are there greener analytical alternatives to HPLC for this compound determination? Yes, spectrophotometric and spectrofluorimetric methods have been developed. These methods are based on this compound's reaction with Eosin Y in an acidic acetate buffer to form a complex, which can be measured by its absorbance at 547 nm or by its fluorescence (excitation 470 nm, emission 552 nm) [2]. These methods are more accessible and cost-effective for routine analysis.

  • What is the typical shelf-life and storage conditions for this compound products? While specific shelf-life data is proprietary, this compound is commonly available as a powder, solution, or premix [3]. To ensure stability, these products should be stored in a cool, dry place, protected from light, and in accordance with the manufacturer's instructions.

Troubleshooting Guide & Experimental Protocols

This section provides actionable protocols for stability testing and analysis.

Forced Degradation Study Protocol

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical method.

  • Acidic Hydrolysis: Treat the drug solution with 0.1 M Hydrochloric Acid (HCl) at room temperature for a few hours [1].
  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M Sodium Hydroxide (NaOH) at room temperature for a few hours [1].
  • Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for a short duration [1].
  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 60°C or 105°C) for a predefined period to assess its thermal stability [1].

The workflow below outlines the logical sequence of a standard forced degradation study:

G Start Start Forced Degradation Prep Prepare this compound Standard Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis (0.1 M HCl, RT) Stress->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxid Oxidative Stress (3% H₂O₂, RT) Stress->Oxid Therm Thermal Stress (Dry Heat, 60°C) Stress->Therm Analyze Analyze Stressed Samples Using HPLC-UV Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Compare Compare Chromatograms to Untreated Control Analyze->Compare Identify Identify and Characterize Degradation Products Compare->Identify End Conclude on Drug Stability and Method Specificity Identify->End

Stability-Indicating HPLC Analysis Protocol

This is a detailed methodology for a validated, greenness-assessed HPLC method for simultaneously analyzing this compound and other anticoccidial drugs [1].

  • Chromatographic Conditions:

    • Column: Supelcosil C18 (4.6 mm × 25 cm, 5 µm)
    • Mobile Phase: 0.05 M KH₂PO₄ : Acetonitrile = 80 : 20 (v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: UV at 260 nm
    • Injection Volume: 10 µL
    • Temperature: Ambient
  • Standard Solution Preparation:

    • Prepare a stock solution by dissolving weighed quantities of this compound and other drugs in a diluent of water and acetonitrile (10:90, v/v).
    • Perform serial dilutions to obtain working standard solutions in the concentration range of 20.0 - 60.0 µg/mL for this compound.
  • Procedure: Inject the standard and sample solutions in triplicate. Identify the this compound peak by its retention time and quantify it using a calibration curve of peak area versus concentration.

The procedure for sample preparation and analysis is summarized below:

G Weigh Weigh Standard Powder Dissolve Dissolve in Diluent (Water:ACN 10:90) Weigh->Dissolve Dilute Dilute to Volume in Volumetric Flask Dissolve->Dilute Filter Filter Sample (0.45 µm membrane) Dilute->Filter Inject Inject into HPLC System (10 µL) Filter->Inject Separate Isocratic Separation (KH₂PO₄ Buffer:ACN 80:20) Inject->Separate Detect UV Detection at 260 nm Separate->Detect Data Data Analysis (Peak Area/Calibration) Detect->Data

Method Validation Parameters Table

Any analytical method used for stability testing must be validated. The method described above was validated according to International Council for Harmonisation (ICH) guidelines with the following typical outcomes [1]:

Validation Parameter Target Specification Typical Outcome for this compound (Example)
Linearity Range R² > 0.999 20.0 - 60.0 µg/mL [1]
Accuracy (% Recovery) Close to 100% 98.17% - 101.20% [1]
Precision (% RSD) RSD ≤ 2.0% Meets specification [1]
Specificity No interference from degradation products Achieved baseline separation [1]
LOD / LOQ Sufficiently low Validated per ICH [1]

Key Technical Considerations

  • Green Chemistry: The described HPLC method has been assessed using modern greenness metrics (GAPI, AGREE, BAGI) and demonstrates enhanced environmental friendliness and sustainability compared to other reported methods [1].
  • Alternative Techniques: For resource-limited settings or rapid screening, other techniques like potentiometric sensors using modified carbon paste electrodes [4] or spectrophotometric methods [2] can be explored, though they may not be stability-indicating.

References

HPLC vs spectrofluorimetry for amprolium analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Amprolium

The table below summarizes the core characteristics of representative HPLC and spectrofluorimetry methods as reported in the literature.

Feature HPLC Method [1] Spectrofluorimetry Method [2] [3]
Principle Separation based on compound interaction with stationary and mobile phases. Measurement of fluorescence emission after excitation or chemical reaction.
Analysis Type Multi-component, simultaneous determination. Often single-analyte; requires separation or derivatization for mixtures.

| Key Parameters | Column: Supelcosil C18 (4.6-mm × 25-cm, 5 µm) Mobile Phase: 0.05 M KH₂PO₄:ACN (80:20, v/v) Flow Rate: 2.0 mL/min Detection: UV at 260 nm | AMP derivatization with 5% NaOH and 0.08% potassium ferricyanide Synchronous scanning at Δλ = 80 nm Emission measured at 362 nm | | Reported Linear Range | 20.0–60.0 µg/mL [1] | 0.01–0.65 µg/mL [2] [3] | | Reported LOD/LOQ | Not specified in provided results | LOD: 0.002 µg/mL, LOQ: 0.006 µg/mL [2] [3] | | Key Applications | Veterinary formulations, stability-indicating studies [1]. | Chicken plasma, liver, muscle, eggs, baby food [2] [3]. | | Sample Preparation | Dissolution in diluent (90% acetonitrile in water) [1]. | More complex; requires reaction with NaOH/K₃Fe(CN)₆ for AMP [2] [3]. | | Main Advantages | High selectivity for complex mixtures, robust and standardized. | Extremely high sensitivity, cost-effective instrumentation. | | Main Disadvantages | Higher solvent consumption, costly equipment and columns. | AMP is not natively fluorescent; requires derivatization [2] [3]. |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of the key experimental steps as described in the search results.

HPLC Protocol for Simultaneous Determination [1]

This method is designed to separate and quantify this compound alongside other drugs like sulfaquinoxaline, diaveridine, and vitamin K3.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-18 (4.6 mm x 25 cm, 5 µm).
    • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄):Acetonitrile in a ratio of 80:20 (v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: UV at 260 nm.
    • Injection Volume: 10 µL.
    • Mode: Isocratic elution at ambient temperature.
  • Sample Preparation:

    • Prepare stock and working standard solutions in a diluent of 90% acetonitrile in water.
    • Filter samples through a 0.45-µm membrane filter before injection.
Synchronous Spectrofluorimetry Protocol for this compound [2] [3]

This method determines this compound in the presence of ethopabate. A key point is that this compound must first be derivatized to become fluorescent.

  • Derivatization Reaction:

    • Mix the sample containing this compound with 5% sodium hydroxide (NaOH) and 0.08% potassium ferricyanide (K₃Fe(CN)₆).
    • This reaction is optimized using a two-level factorial design to achieve maximum fluorescence intensity [3].
  • Instrumental Parameters:

    • Use the synchronous spectrofluorimetry mode.
    • Set a constant wavelength difference (Δλ) between excitation and emission to 80 nm.
    • Scan the synchronous spectrum and measure the amplitude at 362 nm for quantification.

Decision Workflow and Key Considerations

To help you select the most appropriate method, the following diagram outlines the key decision-making criteria.

Start Start: Method Selection for this compound Analysis Multi Need to analyze this compound in a complex mixture? Start->Multi Sensitivity Is the primary requirement trace-level sensitivity? Multi->Sensitivity No ChooseHPLC Recommended Method: HPLC Multi->ChooseHPLC Yes (e.g., formulations) Cost Is access to HPLC instrumentation and costly solvents a constraint? Sensitivity->Cost No ChooseFluoro Recommended Method: Spectrofluorimetry Sensitivity->ChooseFluoro Yes (e.g., residues in food) SamplePrep Is complex sample preparation or derivatization feasible? Cost->SamplePrep No ChooseFluoroC Recommended Method: Spectrofluorimetry Cost->ChooseFluoroC Yes ChooseHPLCD Recommended Method: HPLC SamplePrep->ChooseHPLCD No SamplePrep->ChooseFluoroC Yes

The core trade-off lies between the multi-component capability and selectivity of HPLC and the superior sensitivity and lower cost of spectrofluorimetry.

  • Choose HPLC if: Your work involves complex veterinary formulations where this compound needs to be measured simultaneously with other drugs like sulfaquinoxaline and diaveridine [1]. HPLC is also the standard for stability-indicating methods to separate the drug from its degradation products.
  • Choose Spectrofluorimetry if: Your goal is to monitor very low residue levels in biological matrices like chicken plasma, liver, or eggs [2] [3]. This method is also advantageous when instrumentation cost and solvent consumption are primary concerns.

It is important to note that this compound lacks native fluorescence [2] [3]. Therefore, the spectrofluorimetric methods referenced require a derivatization step to produce a fluorescent compound, which adds complexity to the sample preparation.

References

amprolium compared to other anticoccidial drugs efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Anticoccidial Drugs

Drug Class Drug Name Comparative Efficacy Findings Key Experimental Metrics

| Chemical Anticoccidial | Amprolium | Effective, but often outperformed by other drugs. • Ranked 2nd best out of 5 drugs in one study [1]. • Less effective than Monensin in improving weight gain and reducing oocyst output [2]. • Shows efficacy in sheep, reducing OPG by >95% [3]. | Weight gain, FCR, lesion score, oocyst output, mortality [1] [4] [2]. | | Triazinone | Toltrazuril | Highly effective; consistently top-ranked. • Showed the highest effectiveness among 5 experimental drugs [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. | | Triazinone | Diclazuril | Highly effective. • Demonstrated slightly better results than this compound and a branded herbal drug in reducing oocyst counts and mortality [5]. | Oocyst output, mortality rates, FCR, lesion scores [5]. | | Ionophore | Monensin | Shows variable performance compared to this compound. • More efficient than this compound in improving weight gain and reducing oocysts in broilers [2]. • In another study, the negative control and monensin group had the greatest body weight gain [6]. | Weight gain, feed conversion, oocyst count, lesion score, mortality [6] [2]. | | Sulfonamide | Sulphaclozine | Low efficacy; resistance evident. • Resistance was evident in all field isolates tested [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. | | Ionophore | Maduramicin | Limited efficacy to partial resistance. • Showed limited efficacy against caecal coccidiosis [1]. | Global Index (weight gain, FCR, lesion score, oocyst index, mortality) [1]. |

Detailed Experimental Insights

Beyond the direct comparisons, the studies provide deeper insights into the specific experimental conditions and additional findings concerning this compound.

This compound in Combination and Comparison Studies
  • Efficacy Ranking: In a 2025 battery cage study on Eimeria tenella-infected chickens, five drugs were ranked based on a Global Index (a composite of weight gain, feed conversion ratio, lesion score, oocyst index, and mortality). The efficacy ranking was: 1. Toltrazuril > 2. This compound + Sulphaquinoxaline > 3. This compound [1].
  • Synergy with Probiotics: A 2025 study investigated this compound alongside a probiotic complex. While This compound monotherapy effectively improved body weight gain and reduced oocyst shedding and lesion scores, its combination with probiotics did not yield superior results and, unexpectedly, led to higher lesion scores. However, the combination resulted in zero mortality, suggesting a possible immunomodulatory benefit [4].
  • Versatility Across Livestock: The efficacy of this compound is recognized in multiple species. U.S. federal regulations outline its use for prevention and treatment of coccidiosis in chickens, turkeys, pheasants, and calves [7]. A study in sheep naturally infected with coccidiosis found this compound to be highly effective, reducing the number of oocysts per gram of feces (OPG) by over 95% [3].
Key Experimental Protocols

The credibility of comparative data relies on robust experimental design. Key methodologies from the cited studies include:

  • Parasite Challenge: Birds are typically infected with a standardized dose of sporulated Eimeria oocysts (e.g., 50,000-75,000 oocysts/bird) directly into the crop or via oral gavage to ensure consistent infection pressure [1] [6].
  • Evaluation Metrics: The core parameters measured across studies are [1] [5] [4]:
    • Performance: Body Weight Gain (BWG), Feed Intake (FI), Feed Conversion Ratio (FCR).
    • Pathology: Lesion Scores (visual scoring of intestinal damage).
    • Parasite Burden: Oocyst Output (oocysts per gram of feces, OPG).
    • Clinical Outcome: Mortality Rates.
  • Drug Administration: this compound is commonly administered via drinking water at doses such as 125 ppm or 1 g/L, or in feed according to established guidelines [1] [2] [7].

Mechanisms of Action and Regulatory Status

Understanding how these drugs work provides context for their efficacy and resistance profiles.

pharmacology Anticoccidial Drug Anticoccidial Drug Mode of Action Mode of Action Anticoccidial Drug->Mode of Action Chemical: this compound Chemical: this compound Anticoccidial Drug->Chemical: this compound Chemical: Sulfonamides Chemical: Sulfonamides Anticoccidial Drug->Chemical: Sulfonamides Chemical: Triazinones Chemical: Triazinones Anticoccidial Drug->Chemical: Triazinones Ionophores Ionophores Anticoccidial Drug->Ionophores Cellular Effect Cellular Effect Mode of Action->Cellular Effect Outcome Outcome Cellular Effect->Outcome Competitive thiamine (Vitamin B1) antagonist Competitive thiamine (Vitamin B1) antagonist Chemical: this compound->Competitive thiamine (Vitamin B1) antagonist Inhibits Inhibits folic acid synthesis Inhibits folic acid synthesis Chemical: Sulfonamides->Inhibits folic acid synthesis Inhibits Targets all intracellular stages Targets all intracellular stages Chemical: Triazinones->Targets all intracellular stages Kills Disrupts ion balance across membrane Disrupts ion balance across membrane Ionophores->Disrupts ion balance across membrane Disrupts Blocks carbohydrate metabolism Blocks carbohydrate metabolism Competitive thiamine (Vitamin B1) antagonist->Blocks carbohydrate metabolism Disrupts nucleotide synthesis Disrupts nucleotide synthesis Inhibits folic acid synthesis->Disrupts nucleotide synthesis Direct coccidicidal action Direct coccidicidal action Targets all intracellular stages->Direct coccidicidal action Causes osmotic cell lysis Causes osmotic cell lysis Disrupts ion balance across membrane->Causes osmotic cell lysis Parasite starvation & death Parasite starvation & death Blocks carbohydrate metabolism->Parasite starvation & death Impairs parasite replication Impairs parasite replication Disrupts nucleotide synthesis->Impairs parasite replication Reduces all parasite stages Reduces all parasite stages Direct coccidicidal action->Reduces all parasite stages Sporozoite & merozoite death Sporozoite & merozoite death Causes osmotic cell lysis->Sporozoite & merozoite death

  • Regulatory Status: In the United States, this compound is approved for use in feed and water for various livestock, including cattle, chickens, and turkeys. It is noteworthy that it does not require a Veterinary Feed Directive (VFD), making it more accessible for producers [8] [7].

Conclusion for Professionals

  • This compound remains a solidly effective and accessible anticoccidial, particularly where resistance to other chemicals is a concern.
  • Toltrazuril and Diclazuril generally represent the highest tier of efficacy among the drugs studied.
  • The choice between this compound and ionophores like monensin is less clear-cut and appears to be highly dependent on the specific farm context, history of drug use, and the prevailing Eimeria strains.
  • A prominent research focus is on combining drugs like this compound with non-chemical alternatives (e.g., probiotics, phytogenics) to enhance efficacy and potentially delay resistance.

References

Comparison of Analytical Methods for Amprolium Determination

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key analytical techniques for determining Amprolium (AMP), based on the search results. Please note that for some methods, specific numerical validation data points were not explicitly provided in the available literature.

Method Principle / Mechanism Analytes Key Validation Parameters (Range or Value) Application Context Ref.
Chemometric (GA-ANN & PLS) Multivariate calibration of UV spectral data to resolve overlapping spectra. AMP, Ethopabate (ETHOP), and their degradation products. Linearity: Calibration set of 25 mixtures. Specificity: Resolves quaternary mixture. Stability-indicating assay for pharmaceutical dosage forms. [1] [2]
HPLC-UV Reverse-phase separation with UV detection. AMP, ETHOP, and their degradation products. Linearity: 10.0-70.0 μg·mL⁻¹ (AMP). Specificity: Resolves drugs from degradants. Stability-indicating assay for pharmaceutical dosage forms. [1] [2]
Spectrophotometric (Eosin Y) Ion-pair complex formation in acidic medium, measured by absorbance. AMP, Triclabendazole (TCB). Linearity: 100–5000 ng/mL (AMP). LOD: 45 ng/mL (AMP). LOQ: 136 ng/mL (AMP). Determination in laboratory-prepared pharmaceutical wastewater. [3]
Spectrofluorimetric (Eosin Y) Fluorescence quenching of Eosin Y due to ion-pair complex formation. AMP, Triclabendazole (TCB). Linearity: 500–2000 ng/mL (AMP). LOD: 142 ng/mL (AMP). LOQ: 429 ng/mL (AMP). Determination in laboratory-prepared pharmaceutical wastewater. [3]
Stability-Indicating HPLC Reverse-phase separation for multiple anticoccidial drugs. AMP, Sulfaquinoxaline, Diaveridine, Vitamin K3. Linearity: 20.0–60.0 μg mL⁻¹ (AMP). Validation per ICH guidelines. Simultaneous determination in veterinary formulations; stability-indicating. [4]

Detailed Experimental Protocols

Here is a detailed overview of the methodologies for the two most comprehensively described techniques in the search results.

Chemometric and HPLC Methods for AMP and ETHOP

This study directly compared chemometric models and a dedicated HPLC method as stability-indicating assays [1] [2].

  • Objective: To simultaneously determine AMP and ETHOP in the presence of their alkaline degradation products in laboratory-prepared mixtures and pharmaceutical formulations.
  • Chemometric Method (PLS-1, GA-PLS, GA-ANN):
    • Instrumentation: SHIMADZU dual beam UV–visible spectrophotometer with 1-cm quartz cells.
    • Software & Data Processing: All chemometric methods were implemented in Matlab. A 4-factor 5-level experimental design was used to establish a calibration set of 25 mixtures containing different ratios of the drugs and their degradation products [1].
    • Procedure: UV spectra of the mixtures were processed. The Genetic Algorithm (GA) was used for variable selection to enhance the prediction power of Partial Least Squares (PLS-1). Artificial Neural Networks (ANN) were also employed, which showed superior performance in solving the highly overlapped spectra [1] [2].
  • HPLC-UV Method:
    • Column: C18 (250 × 4.6 mm, 5 μm).
    • Mobile Phase: Methanol: Hexane sulphonic acid sodium salt (pH = 3.4 ± 0.2), adjusted with orthophosphoric acid (55:45, v/v).
    • Flow Rate & Detection: Quantitation was achieved with UV detection at 270 nm [2].
  • Comparison & Conclusion: The study concluded that the GA-ANN chemometric model was effective in handling the highly overlapped spectra, using a less expensive instrument (UV-Vis spectrophotometer). However, both the proposed GA-ANN and HPLC methods were suitable for routine analysis in quality control without preliminary separation [1] [2].
Spectrophotometric and Spectrofluorimetric Methods for AMP and TCB

This study developed methods for estimating AMP in wastewater samples [3].

  • Objective: To provide simple and sensitive methods for determining AMP and Triclabendazole (TCB) in laboratory-prepared pharmaceutical wastewater.
  • Principle: Both methods are based on the reaction of the drugs' tertiary amino groups with Eosin Y in an acidic medium to form an orange-red ion-pair complex.
  • Spectrophotometric Method (Method I):
    • Measurement: The absorbance of the resulting complex was measured at 547 nm.
    • Optimal Conditions: For AMP, the optimal conditions involved using pH 3.5 acetate buffer and a specific volume of Eosin Y solution [3].
  • Spectrofluorimetric Method (Method II):
    • Measurement: The reaction resulted in the quenching of the native fluorescence of Eosin Y. The decrease in fluorescence intensity (ΔF) was measured at an emission wavelength of 552 nm for AMP after excitation at 470 nm.
    • Optimal Conditions: For AMP, the optimal pH for the buffer was 3.0 [3].
  • Validation: Both methods were validated according to ICH guidelines, demonstrating linearity over specified ranges and providing values for LOD and LOQ, as shown in the comparison table above [3].

Workflow for Method Development and Validation

The following diagram illustrates a general workflow for developing and validating an analytical method for this compound, integrating the key steps discussed in the search results.

start Define Method Objective a Select Analytical Technique start->a b Optimize Experimental Conditions a->b technique HPLC-UV Spectrophotometry Chemometrics Spectrofluorimetry a->technique c Method Validation b->c optimization Mobile Phase Composition & pH Buffer Type & pH Detection Wavelength Reagent Concentration b->optimization d Application to Real Samples c->d validation Linearity & Range Accuracy & Precision LOD & LOQ Specificity/Robustness c->validation e Result Interpretation d->e application Pharmaceutical Formulations Spiked Waste Water Forced Degradation Mixtures d->application

References

Efficacy and Lesion Scores: Amprolium vs. Probiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 2025 study that compared the effects of amprolium and a probiotic complex in broiler chickens infected with Eimeria tenella [1] [2].

Experimental Group Body Weight Gain & Feed Intake Oocyst Shedding Lesion Severity Mortality
Uninfected Control Normal (Baseline) Normal (Baseline) Normal (Baseline) 0%
Infected Untreated Control Significantly impaired High High 20%
Probiotics (Therapeutic) Moderate improvement Moderate reduction Moderate reduction Not Specified
This compound Significantly improved Significantly reduced Significantly lower 20%
Probiotics + this compound Not superior to single treatments Not superior to single treatments Unexpectedly higher 0%
Probiotics (Prophylactic) Significantly improved Significantly reduced Reduced Not Specified

Experimental Protocol Overview

The following diagram illustrates the methodology used in the cited study to evaluate this compound and probiotic treatments [1] [2]:

Start 90 Broiler Chickens (Aged 1 day) Groups Random Allocation into 6 Experimental Groups (n=15) Start->Groups Challenge Oral Challenge with E. tenella oocysts (All except uninfected group) Groups->Challenge Treatment Treatment Administration (Details vary by group) Challenge->Treatment Monitoring Performance Monitoring (Days 15, 21, 28) Treatment->Monitoring Eval Terminal Evaluation (Day 28) Lesion Scores, Oocyst Shedding, Histopathology Monitoring->Eval

  • Animals and Study Design: The study used 90 one-day-old Ross broiler chickens, randomly divided into six groups. To prevent reinfection, birds were housed individually [1].
  • Infection Challenge: All groups, except the uninfected control, were orally challenged with (2 \times 10^4) sporulated E. tenella oocysts [1].
  • Treatment Protocols: The treatments were administered as follows [1]:
    • This compound: 20 mg/kg in drinking water.
    • Probiotics: A multi-species complex at 1 mg/mL in drinking water.
    • Prophylactic Probiotics: Administered from day 10 before the infection until the end of the trial.
  • Data Collection: Key metrics included growth performance, oocyst shedding, lesion scores in the ceca, and histopathological examination of intestinal tissues [1] [2].

Key Findings and Context

  • This compound's Efficacy: The study confirmed that this compound is highly effective in reducing parasite counts and intestinal damage, supporting its role as a conventional synthetic coccidiostat [1] [3].
  • Unexpected Combination Result: The group receiving both this compound and probiotics showed zero mortality, suggesting a potential immunomodulatory effect, but had higher lesion scores, indicating a complex interaction that requires further investigation [1].
  • The Data Gap on Residues: While the search results confirm the importance of residue studies, they do not provide specific depletion timelines. Article [4] is a comprehensive review that explicitly states that "research and surveillance of coccidiostat residues in poultry meat is becoming imperative," highlighting the relevance of your query but also the current lack of published comparative data.

References

amprolium environmental impact assessment comparison

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Safety and Ecotoxicology of Amprolium

The available data, largely from European Food Safety Authority (EFSA) assessments, suggests that this compound poses a low risk to the environment when used as a coccidiostat in poultry [1]. The table below summarizes the key findings:

Aspect Assessment Finding Key Supporting Data / Notes
Overall Environmental Risk Use in feed for chickens does not pose a risk [1]. Based on EFSA assessment for its use as a coccidiostat.
Persistence in Manure Slightly persistent (DT₅₀ > 8 days) [2]. DT₅₀ is the time for 50% of the substance to degrade.
Soil Impact Lower predicted concentration in soil from chickens reared for laying [1]. --
Aquatic Ecotoxicology No data on aquatic organisms found in search results. Data gaps exist for this area [2].
Terrestrial Ecotoxicology Low acute mammalian toxicity (Rat LD₅₀ > 4000 mg/kg) [2]. --
Antibacterial Activity No significant antibacterial activity [3] [1]. Suggests a low risk for promoting antimicrobial resistance (AMR) in bacteria.

Experimental Protocol for Molluscicidal Activity

A 2024 study investigated the repurposing of this compound as a molluscicide against the land snail Eobania vermiculata [4]. The methodology provides a template for environmental impact experiments.

  • Test Organism: Adult Eobania vermiculata snails were collected and acclimated in the laboratory before the experiment.
  • Test Substance: this compound hydrochloride (20% water-soluble powder) was used [4].
  • Experimental Design:
    • Snails were exposed to a range of this compound concentrations (e.g., 200, 400, 600, 800, and 1000 ppm) via a leaf-dipping method.
    • Control groups were treated with distilled water.
    • The experiment was conducted over 3 days [4].
  • Key Measurements:
    • Lethal Concentration (LC₅₀): The concentration required to kill 50% of the test snails was calculated using probit analysis [4].
    • Biomarker Analysis: The study measured biochemical changes in the snails, including:
      • Oxidative Stress: Levels of Malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), and activity of the antioxidant enzyme Catalase (CAT).
      • Neurotoxicity: Activity of the enzyme Acetylcholinesterase (AChE).
      • Detoxification Marker: Activity of the enzyme Glutathione S-transferase (GST) [4].

The experimental workflow of this study is outlined below:

Start Start Experiment O1 Acclimate Snails (Eobania vermiculata) Start->O1 O2 Prepare this compound Concentrations (200 - 1000 ppm) O1->O2 O3 Treat Snails via Leaf-Dipping Method O2->O3 O4 Monitor for 3 Days O3->O4 M1 Mortality Count (Calculate LC₅₀) O4->M1 M2 Biochemical Analysis O4->M2 M3 Histopathological Examination O4->M3 End Data Synthesis & Conclusion M1->End M2->End M3->End

References

amprolium cross-contamination levels in non-target feed

Author: Smolecule Technical Support Team. Date: February 2026

EFSA Assessment Summary for Amprolium

Assessment Aspect Summary of Findings for this compound
FARSC (Feed Antimicrobial Resistance Selection Concentration) Could not be established due to a lack of necessary data on parameters required for the calculation [1].
Growth Promotion / Increased Yield Levels in feed that have an effect were identified from literature, though specific values are not listed in the abstract [2].
Key Conclusion on Resistance Risk The lack of significant antibacterial activity at clinically relevant concentrations suggests that further studies on bacterial resistance are not a priority [1].
Main Reason for Uncertainty Primarily the absence of data, including Minimum Inhibitory Concentrations (MICs) for bacteria, needed to run the FARSC model [1].

Experimental Data and Methodologies

While the full FARSC model could not be applied, the scientific opinion references experimental data and methodologies relevant to this compound.

Experimental Protocol for Growth Promotion Studies

The EFSA assessment used data from an extensive literature review. Although the specific protocols for each study are not detailed in the summary, the general approach involves feeding trials where different concentrations of this compound are administered to animals, and performance metrics like weight gain and feed efficiency are measured [2].

Protocol for Investigating Residues in Eggs

One study investigated this compound residues in eggs [4]. The experimental design can be summarized as follows:

  • Objective: To determine this compound residue levels in eggs from laying hens given feed with known concentrations of the drug.
  • Treatment: Groups of laying hens were supplied with feed containing this compound at concentrations ranging from 5 to 250 mg/kg [4].
  • Measurement: Residue levels (in mg/kg) in egg yolks and whites were determined during and after the treatment period.
  • Key Finding: Residue levels in yolks ranged from 1.75 mg/kg (in the 250 mg/kg feed group) to 0.2 mg/kg (in the 5 mg/kg feed group). These residues fell below detectable levels within about ten days after treatment stopped [4].

Visualizing the EFSA Assessment Workflow for Cross-Contamination

The EFSA employed a standardized methodology to assess all 24 antimicrobial substances. The diagram below illustrates this workflow, highlighting where the assessment for this compound encountered data gaps [1].

Start Start: EFSA/EMA Mandate on 24 Antimicrobial Substances AQ1 Assessment Question 1 (AQ1): Resistance Selection Start->AQ1 AQ2 Assessment Question 2 (AQ2): Growth Promotion Effect Start->AQ2 Model Apply FARSC Model AQ1->Model Result2 Result for this compound: Growth promotion levels reported from literature AQ2->Result2 DataGap Data Gap Identified: Lack of MIC data and other required parameters Model->DataGap Result1 Result for this compound: FARSC could not be calculated DataGap->Result1 Conclusion Overall Conclusion: Antibacterial resistance risk is not a priority Result1->Conclusion Result2->Conclusion

Key Insights for Researchers

The EFSA's assessment offers crucial insights for guiding future research and regulatory efforts.

  • Focus on Coccidial, Not Bacterial, Resistance: this compound is a thiamine antagonist that acts as a coccidiostat by interfering with thiamine metabolism in the Eimeria parasite [1]. Its mechanism is distinct from typical antibiotics, which explains the low concern for driving antibacterial resistance.
  • Established Use and Residue Information: this compound is authorized for use in poultry feed at specific levels. The study on eggs provides valuable residue depletion data, showing that while this compound transfers to yolks, it depletes relatively quickly after withdrawal [4]. This information is vital for setting safety standards.

References

Amprolium vs. Antibiotic Growth Promoters: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Amprolium Traditional Antibiotic Growth Promoters (AGPs)
Primary Mechanism of Action Thiamine (Vitamin B1) analog; blocks thiamine uptake in coccidia, acting as an antiprotozoal agent [1]. Varies by class; includes inhibition of subclinical infections, reduction of growth-depressing microbial metabolites, and thinning of the intestinal wall [2].
Growth Promotion Effect Not established as a primary growth promoter. Its benefits are linked to controlling coccidiosis, which indirectly improves health and productivity [1]. Well-documented to improve growth rates, increase feed efficiency, and enhance overall productivity in livestock [2].
Antibacterial Activity Considered to have no significant antibacterial activity at clinically relevant concentrations [1]. Explicitly targets bacteria, often at sub-therapeutic levels.
Impact on Antimicrobial Resistance (AMR) Due to lack of antibacterial activity, it is not considered a priority for driving bacterial AMR [1]. An old study induced resistance in Lactobacillus fermenti only at very high concentrations in vitro [1]. A major concern. Use contributes to the selection and spread of antibiotic-resistant bacteria, a significant public health threat [2] [3].

Experimental Data and Assessment

A formal assessment by the European Food Safety Authority (EFSA) specifically investigated the potential of this compound to induce antimicrobial resistance or act as a growth promoter.

  • Regarding Growth Promotion: EFSA's assessment used data from scientific publications to report the levels of this compound in feed that have shown an effect on growth promotion or increased yield [1]. However, it is crucial to note that these effects are likely secondary to its primary role in controlling coccidial infections. A healthy animal, free from parasitic disease, will naturally grow more efficiently.
  • Regarding Antimicrobial Resistance: EFSA applied a specific model to assess the risk of resistance development. However, due to a lack of necessary data, it was not possible to conclude the assessment for this compound [1]. The opinion further states that "the lack of antibacterial activity at clinically relevant concentrations for this compound suggests that further studies relating to bacterial resistance are not a priority" [1].

Traditional AGP Experimental Workflow

The diagram below outlines a generalized experimental protocol for evaluating an antibiotic's growth promotion effects, which contrasts with the specific coccidia-focused testing for this compound.

Start Start: Hypothesis (Compound X improves growth) Design Experimental Design Start->Design Group1 Control Group (Basal Diet) Design->Group1 Group2 Treatment Group (Basal Diet + Sub-therapeutic Antibiotic) Design->Group2 Metrics Key Performance Metrics Group1->Metrics Group2->Metrics Weight Daily Weight Gain Metrics->Weight FCR Feed Conversion Ratio (FCR) Metrics->FCR Health General Health Morbidity Metrics->Health Analyze Statistical Analysis Weight->Analyze FCR->Analyze Health->Analyze Result Result: Determine if significant growth promotion occurred Analyze->Result

Interpretation Guide for Researchers

When comparing products like this compound to antibiotics, focus on these key differentiators:

  • Mechanism is Paramount: this compound's action is fundamentally different. It targets a specific metabolic pathway in protozoa, not bacterial cell structures or functions [1].
  • Indirect vs. Direct Effects: Distinguish between direct growth enhancement (as seen with AGPs) and indirect benefits achieved through disease control. This compound falls into the latter category.
  • Regulatory and Safety Context: The consensus, as reflected in the EFSA opinion, is that this compound does not pose the same AMR risk as antibacterial agents, which is a critical factor in product development and regulatory approval [1].

References

greenness assessment of amprolium analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Greenness Assessment Metrics

The table below summarizes the greenness appraisal results for two analytical methods, based on information from recent studies.

Analytical Method Assessment Tools Used Key Findings & Comparative Greenness Reported Experimental Conditions

| Green Spectrophotometric Methods [1] [2] | Analytical Eco-Scale, GAPI, AGREEmetric [1] | The methods were appraised as green using these tools. They offer simplicity, use generally benign reagents, and are considered environmentally friendly [1] [2]. | • Reagent: Eosin Y in acidic medium [2]. • Detection: Spectrophotometric (Absorbance at 547 nm) or Spectrofluorimetric (λex 470 nm / λem 552 nm) [2]. • Solvent: Predominantly aqueous buffer systems [2]. | | Stability-Indicating HPLC Method [3] | Analytical Eco-Scale, GAPI, AGREE, BAGI, RGB [3] | The method was designed for sustainability. Assessments with tools like AGREE and the Analytical Eco-Scale illustrated its enhanced environmental friendliness [3]. | • Column: Supelcosil C18 [3]. • Mobile Phase: 0.05 M KH₂PO₄ and Acetonitrile (80:20, v/v) [3]. • Flow Rate: 2.0 mL min⁻¹ [3]. |

Detailed Experimental Protocols

For researchers interested in replicating or evaluating these methods, here is a detailed breakdown of the experimental protocols, particularly for the spectrophotometric approaches.

Spectrophotometric & Spectrofluorimetric Methods [2]

This methodology targets the tertiary amino groups in amprolium to form an ion-pair complex.

  • Reaction Mechanism: In an acidic medium (acetate buffer, pH 2.5-3.5), this compound reacts with the xanthene dye Eosin Y to form an orange-red colored ion-pair complex [2].
  • Key Optimization Steps:
    • Effect of pH: The reaction is highly sensitive to pH. Maximum absorbance for spectrophotometry was achieved at pH 3.5 for this compound, while the spectrofluorimetric method (which measures the quenching of Eosin Y's fluorescence) worked best at pH 3.0 [2].
    • Effect of Buffer Volume: The volume of acetate buffer was optimized to 1 mL for the highest analytical response [2].
    • Reagent Concentration: A concentration of ( 5 \times 10^{-3} ) M Eosin Y was used [2].
  • Measurement:
    • Spectrophotometric (Method I): The absorbance of the complex is measured at 547 nm [2].
    • Spectrofluorimetric (Method II): The complex is excited at 470 nm, and the quenching of fluorescence is measured at an emission wavelength of 552 nm for this compound [2].
HPLC Method [3]
  • The method was developed for the simultaneous determination of this compound and other drugs. It was validated as per ICH guidelines and subjected to stress testing to prove its stability-indicating nature [3].

Greenness Assessment Workflow

To clearly illustrate the process of evaluating the environmental impact of an analytical method, the following diagram maps out the key steps and decision points, referencing the tools mentioned in the research.

Start Start: Developed Analytical Method A Select Greenness Assessment Tools Start->A B Apply Metric 1: Analytical Eco-Scale A->B Used in all studies C Apply Metric 2: GAPI A->C Used in all studies D Apply Metric 3: AGREE A->D Used in all studies E Apply Other Metrics: BAGI, RGB A->E e.g., [3] F Compile & Compare Scores from All Tools B->F C->F D->F E->F End Conclude on Method Greenness F->End

Key Insights on Greenness Evaluation

  • Spectrophotometric methods are strong green alternatives as they typically use less energy and smaller amounts of safer solvents (like water and simple buffers) compared to traditional chromatography [2].
  • HPLC methods can be designed with greenness in mind by optimizing mobile phase composition, though they often have higher energy consumption and may use more hazardous organic solvents like acetonitrile [3].
  • Multi-metric assessment provides a comprehensive view as using several tools (Eco-Scale, GAPI, AGREE) is the standard for a robust evaluation of a method's environmental impact [1] [3].

References

amprolium safety profile compared to sulfonamides

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Toxicity Profile Comparison

The table below synthesizes the key safety aspects of amprolium and sulfonamides for target animals, consumers, and users.

Aspect This compound Sulfonamides
Primary Use Coccidiostat (thiamine antagonist) [1] [2] Antibacterial; some have anticoccidial activity (dihydropteroate synthetase inhibitor) [3] [2]
Mode of Action Antagonizes thiamine (Vitamin B1), disrupting carbohydrate synthesis [1] [4] Inhibits folic acid synthesis; some combined with diaminopyrimidines for synergistic effect [3] [2]
Target Animal Safety Safe for chickens at 125 mg/kg feed; safety margin ≥5 [1] Information not covered in search results
Consumer Safety No MRL established; insufficient data for full consumer safety conclusion [1] Adverse effects include allergic reactions (3-8% incidence), digestive/respiratory issues, and serious skin reactions (e.g., Stevens-Johnson syndrome) [3]
User Safety Considered a skin and respiratory sensitizer; inhalation of dust poses a risk [1] Information not covered in search results
Environmental Safety No risk to environment at recommended doses for chickens [1] Not readily biodegradable; potential environmental toxicity [3]
Antibacterial Activity No significant antibacterial activity [1] Broad-spectrum antibacterial activity [3]

Experimental Protocols for Determination

The following are key experimental methodologies cited in the recent literature for analyzing these compounds, which are crucial for generating the safety and efficacy data presented above.

  • Spectrophotometric & Spectrofluorimetric Determination of this compound [4]

    • Principle: The method targets the tertiary amino group in this compound. It reacts with Eosin Y in an acidic acetate buffer (pH 3.5 for spectrophotometry, pH 3.0 for spectrofluorimetry) to form an orange-red ion-pair complex.
    • Procedure:
      • Prepare standard solutions of this compound in deionized water.
      • Mix with Eosin Y reagent and acetate buffer.
      • Dilute to volume with deionized water and measure.
    • Measurement: The complex is measured spectrophotometrically at 547 nm, or via spectrofluorimetry by measuring the quenching of Eosin Y's fluorescence at an emission of 552 nm after excitation at 470 nm.
    • Application: This validated method has been successfully applied to determine this compound in spiked pharmaceutical wastewater samples.
  • Synthesis and Analysis of Sulfonamides [3] [5]

    • Classic Synthesis: The most frequent method involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia or an amine to produce the sulfonamide bond [3] [5].
    • Modern Electrochemical Synthesis: Recent protocols use electrochemistry to create S-N bonds. One method uses an electrochemical flow cell to oxidatively couple thiols with amines under potentiostatic conditions. Another employs a galvanostatic system for a three-component coupling of alkoxyarenes, alkylamines, and SO₂ [5].
    • Analysis: While not detailed in the search results, analytical methods like HPLC are commonly used for the determination and quantification of sulfonamide drugs.

Mechanisms of Action and Experimental Workflow

To further clarify the differences, the diagram below illustrates the distinct biochemical pathways targeted by each drug class and a general workflow for their analysis.

G cluster_this compound This compound (Coccidiostat) cluster_sulfa Sulfonamides (Antibacterial) cluster_exp General Analytical Workflow A1 Thiamine (Vitamin B1) A3 Blocks Thiamine Receptors A1->A3 Required for A2 This compound (Thiamine Antagonist) A2->A3 Inhibits A4 Disrupted Carbohydrate Synthesis A3->A4 A5 Coccidiosis Control A4->A5 S1 PABA S3 Dihydropteroate Synthase S1->S3 Substrate for S2 Sulfonamide Drug S2->S3 Competes with PABA S4 Inhibits Folic Acid Synthesis S3->S4 S5 Bacterial Death S4->S5 E1 Sample Preparation (Dissolution/Extraction) E2 Derivatization/Reaction (e.g., with Eosin Y) E1->E2 E3 Instrumental Analysis E2->E3 E4 Data & Quantification E3->E4 Invis

The diagram highlights that this compound and sulfonamides act on entirely different pathways. This compound is a thiamine antagonist specific to parasites [1] [2], while sulfonamides are antibacterial agents that disrupt folate synthesis [3] [2].

Key Comparative Insights

  • This compound's Profile: Its safety for target animals is well-defined, and it lacks antibacterial activity, which can be advantageous. However, significant data gaps on consumer safety and its sensitizing potential for users are important limitations [1].
  • Sulfonamides' Profile: This class is effective but carries a known risk of allergic reactions in consumers and environmental persistence concerns. Their antibacterial activity may also be a consideration depending on the application [3].

References

amprolium cost-effectiveness in poultry production

Author: Smolecule Technical Support Team. Date: February 2026

Amprolium at a Glance

Aspect Details
Product Form 10% Liquid Solution [1] [2], 20% Soluble Powder [3]
Approx. Cost From $5.95 (for a 1oz liquid) to $20.99 (for a 10oz powder) [2] [3]
Mode of Action Competitively inhibits thiamine (Vitamin B1) uptake in coccidia [4] [5]
Reported Efficacy (vs. E. tenella) Significant improvement in body weight gain and feed intake; reduced oocyst shedding and lesion severity [4]
Mortality in Challenge Study 20% (same as infected, untreated control) [4]

Experimental Insights and Comparisons

A 2025 study provides direct experimental data comparing this compound with probiotics, both alone and in combination [4]. The workflow and key findings of this study are summarized below.

architecture Start 90 Broiler Chickens Groups Random Allocation into 6 Groups Start->Groups G1 Uninfected Control Groups->G1 G2 Infected, Untreated Groups->G2 G3 Infected + Probiotics Groups->G3 G4 Infected + this compound Groups->G4 G5 Infected + Probiotics & this compound Groups->G5 G6 Prophylactic Probiotics (Pre-infection) Groups->G6 Challenge Oral Challenge with E. tenella Oocysts (All except G1) G2->Challenge G3->Challenge G4->Challenge G5->Challenge G6->Challenge Analysis Analysis of Outcomes Challenge->Analysis

Key Findings from the Study: [4]

  • This compound Monotherapy: Effectively improved weight gain and reduced oocyst shedding and intestinal lesions. However, mortality was 20%, which was the same as the infected, untreated control group.
  • Probiotics (Prophylactic): Showed similar benefits to this compound in improving performance parameters, indicating their potential as a preventive non-chemical alternative.
  • Combination Therapy (this compound + Probiotics): Resulted in an unexpected finding: 0% mortality, but higher lesion scores compared to this compound alone. This suggests a complex interaction that may not be synergistic in all aspects.
  • In Vitro Sporulation Assay: The combination of this compound and probiotics was highly effective, reducing oocyst sporulation rates to 5.86% [4].

Strategic Considerations for Professionals

When evaluating cost-effectiveness for poultry production, the following factors are crucial:

  • Established Use and Low Cost: this compound is a long-standing, synthetically produced "chemical" anticoccidial [5] [6]. Its widespread availability in multiple formulations contributes to its low cost and high cost-effectiveness for many producers.
  • The Resistance Challenge: As with all anticoccidials, resistance in Eimeria strains is a major concern. The study notes E. tenella isolates show moderate resistance to this compound [4]. This can diminish its long-term efficacy and value, making rotation programs essential [5].
  • The Alternative of Vaccination: In organic production or where drug resistance is high, vaccination is a primary strategy. Live virulent or attenuated vaccines can stimulate protective immunity, offering a non-chemotherapeutic solution [6].
  • Role of Non-Chemical Additives: The positive results from prophylactic probiotics highlight a growing trend. Using probiotics, prebiotics, or other additives can enhance gut health and provide a complementary or alternative approach to control coccidiosis, potentially reducing reliance on drugs [4].

How to Deepen Your Analysis

To build a more complete comparison guide, you might consider:

  • Investigating Ionophores: Compare this compound with ionophores like monensin or salinomycin, which are widely used for prevention and allow for the development of immunity [5] [6].
  • Exploring Other Chemicals: Research the efficacy and cost-profile of other synthetic chemicals like diclazuril or halofuginone [5] [6].
  • Seeking Full Economic Data: The search results lacked comprehensive large-scale economic analyses. Searching for poultry production economic models that incorporate medication costs, feed conversion ratios, and mortality rates would provide a more robust cost-effectiveness picture.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Aldrich MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.1298243 Da

Monoisotopic Mass

278.1298243 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71M75T660B

Related CAS

3053-18-7

MeSH Pharmacological Classification

Coccidiostats

Other CAS

121-25-5

Wikipedia

Amprolium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Kosasy AM, Hussein LA, Magdy N, Abbas MM. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:430-9. doi: 10.1016/j.saa.2015.05.082. Epub 2015 May 30. PubMed PMID: 26057097.
2: Martínez-Villalba A, Núñez O, Moyano E, Galceran MT. Field amplified sample injection-capillary zone electrophoresis for the analysis of amprolium in eggs. Electrophoresis. 2013 Mar;34(6):870-6. doi: 10.1002/elps.201200579. Epub 2013 Feb 25. PubMed PMID: 23334897.
3: Hussein LA, Magdy N, Abbas MM. Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:395-405. doi: 10.1016/j.saa.2014.11.073. Epub 2014 Nov 29. PubMed PMID: 25523045.
4: Avais M, Rashid G, Ijaz M, Khan MA, Nasir A, Jahanzaib MS, Khan JA, Hameed S, Reichel MP. Evaluation of furazolidone, sulfadimidine and amprolium to treat coccidiosis in Beetal goats under field conditions. Pak J Pharm Sci. 2016 Mar;29(2):485-7. PubMed PMID: 27087093.
5: Gibbons P, Love D, Craig T, Budke C. Efficacy of treatment of elevated coccidial oocyst counts in goats using amprolium versus ponazuril. Vet Parasitol. 2016 Mar 15;218:1-4. doi: 10.1016/j.vetpar.2015.12.020. Epub 2015 Dec 28. PubMed PMID: 26872920.
6: Young G, Alley ML, Foster DM, Smith GW. Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids. Vet Parasitol. 2011 Jun 10;178(3-4):346-9. doi: 10.1016/j.vetpar.2011.01.028. Epub 2011 Jan 21. PubMed PMID: 21333448.
7: Kan CA, van Leeuwen W, van Gend HW. [Amprolium residues in eggs following administration of amprolium/ethopabate in laying hens and breeding hens]. Tijdschr Diergeneeskd. 1989 Jan 15;114(2):76-82. Dutch. PubMed PMID: 2919391.
8: Iqbal A, Tariq KA, Wazir VS, Singh R. Antiparasitic efficacy of Artemisia absinthium, toltrazuril and amprolium against intestinal coccidiosis in goats. J Parasit Dis. 2013 Apr;37(1):88-93. doi: 10.1007/s12639-012-0137-9. Epub 2012 Jul 24. PubMed PMID: 24431547; PubMed Central PMCID: PMC3590371.
9: Martínez-Villalba A, Moyano E, Galceran MT. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2010 Sep 10;1217(37):5802-7. doi: 10.1016/j.chroma.2010.07.041. Epub 2010 Jul 22. PubMed PMID: 20696436.
10: Bizon-Zygmańska D, Jankowska-Kulawy A, Bielarczyk H, Pawełczyk T, Ronowska A, Marszałł M, Szutowicz A. Acetyl-CoA metabolism in amprolium-evoked thiamine pyrophosphate deficits in cholinergic SN56 neuroblastoma cells. Neurochem Int. 2011 Aug;59(2):208-16. doi: 10.1016/j.neuint.2011.04.018. Epub 2011 Jun 6. PubMed PMID: 21672592.
11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
12: Thornber EJ, Elliott LE, Kerr D, Marriott JM, Massera FC. Thiamin inadequacy in infants: lack of evidence of amprolium in egg yolk. Aust N Z J Med. 1983 Feb;13(1):51-2. PubMed PMID: 6576746.
13: Ruff MD, Garcia R, Chute MB, Tamas T. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. Avian Dis. 1993 Oct-Dec;37(4):988-92. PubMed PMID: 8141759.
14: Ruff MD, Chute MB, Garcia R. Supplemental use of liquid amprolium in skip-a-day feeding of replacement pullets. Poult Sci. 1991 Mar;70(3):515-20. PubMed PMID: 2047345.
15: Chapman HD. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate. Parasitology. 1978 Apr;76(2):177-83. PubMed PMID: 274682.
16: Spicer EM, Horton BJ. Biochemistry of natural and amprolium-induced polioencephalomalacia in sheep. Aust Vet J. 1981 May;57(5):230-5. PubMed PMID: 7295240.
17: Tanwar RK, Malik KS, Gahlot AK. Polioencephalomalacia induced with amprolium in buffalo calves--clinicopathologic findings. Zentralbl Veterinarmed A. 1994 Jun;41(5):396-404. PubMed PMID: 7817642.
18: Patton WH, Schwartz LD, Babish JG, Lisk DJ. Use of amprolium for the control of coccidiosis in pheasants. Avian Dis. 1984 Jul-Sep;28(3):693-9. PubMed PMID: 6487190.
19: Fink DW, deFontenay G, Bonnefille P, Camarade M, Monier C. Further studies on the spectrophotometric determination of amprolium. J AOAC Int. 2004 May-Jun;87(3):677-80. PubMed PMID: 15287667.
20: Tanwar RK, Malik KS, Sadana JR. Polioencephalomalacia induced with amprolium in buffalo calves: pathologic changes of the central nervous system. Zentralbl Veterinarmed A. 1993 Feb;40(1):58-66. PubMed PMID: 8451904.

Explore Compound Types